molecular formula C6H10O3 B190169 Methyl 2,2-dimethyl-3-oxopropanoate CAS No. 13865-20-8

Methyl 2,2-dimethyl-3-oxopropanoate

Cat. No.: B190169
CAS No.: 13865-20-8
M. Wt: 130.14 g/mol
InChI Key: XFKYUMYFILZJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dimethyl-3-oxopropanoate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYUMYFILZJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456458
Record name Methyl 2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-20-8
Record name Methyl 2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-dimethyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of methyl 2,2-dimethyl-3-oxopropanoate, a valuable β-keto ester intermediate in the synthesis of complex organic molecules. The core of this document focuses on the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction, as a primary synthetic route. Detailed experimental protocols, quantitative data, and a mechanistic pathway diagram are presented to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as methyl 2-formyl-2-methylpropionate, is a bifunctional organic compound featuring both an aldehyde and an ester functional group. Its structural characteristics make it a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of the geminal dimethyl groups at the α-position provides steric hindrance that can influence its reactivity and the stereochemistry of subsequent reactions. This guide will focus on a common and effective method for its synthesis: the crossed Claisen condensation.

Core Synthesis Mechanism: Crossed Claisen Condensation

The synthesis of this compound can be efficiently achieved via a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester, in this case, methyl isobutyrate, with a non-enolizable ester, such as methyl formate, in the presence of a strong base.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl isobutyrate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl formate. This results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

  • Deprotonation: The resulting β-keto ester has an acidic proton on the α-carbon, which is readily deprotonated by the methoxide base. This deprotonation is thermodynamically favorable and drives the reaction to completion.

  • Protonation: A final workup with a mild acid neutralizes the enolate to yield the final product, this compound.

Mechanistic Pathway

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products methyl_isobutyrate Methyl Isobutyrate enolate Methyl Isobutyrate Enolate methyl_isobutyrate->enolate Deprotonation methyl_formate Methyl Formate tetrahedral_intermediate Tetrahedral Intermediate methyl_formate->tetrahedral_intermediate base Sodium Methoxide (Base) base->enolate enolate->tetrahedral_intermediate Nucleophilic Attack product_enolate Product Enolate tetrahedral_intermediate->product_enolate Elimination of Methoxide methanol Methanol tetrahedral_intermediate->methanol final_product This compound product_enolate->final_product Protonation (Workup)

Caption: Crossed Claisen condensation mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyl isobutyrate

  • Methyl formate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Dispersion of Base: Sodium hydride (1.0 eq) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether.

  • Addition of Reactants: A solution of methyl isobutyrate (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Acylation: Methyl formate (1.2 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is stirred at room temperature for 12-16 hours.

  • Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The expected yield is based on similar Claisen condensation reactions.

ParameterValueUnitNotes
Reactants
Methyl Isobutyrate1.0eqLimiting reagent
Methyl Formate1.2eq
Sodium Hydride (60%)1.0eq
Reaction Conditions
Temperature (Initial)0°CFor addition of reagents
Temperature (Reaction)Room Temperature°C
Reaction Time12 - 16hours
Product
Expected Yield70 - 85%Based on similar syntheses[1]
Boiling Point67-70 °C at 13 mmHg[2]°C
Molecular Weight130.14 g/mol [3]

Alternative Synthetic Routes

While the crossed Claisen condensation is a primary method, other synthetic strategies for producing this compound and its isomers have been reported. These include:

  • Esterification: The direct acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol is a viable industrial method.[3]

  • Oxidation: The oxidation of the precursor alcohol, methyl 3-hydroxy-2,2-dimethylpropanoate, can yield the desired product.[3]

  • Carbonylation: Pivaloylacetate esters, which are isomers of the target molecule, can be synthesized via the palladium-catalyzed carbonylation of chloropinacolone.[4]

Conclusion

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation of methyl isobutyrate and methyl formate. This method provides a reliable route to this important synthetic intermediate. The detailed mechanism, experimental protocol, and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and purity.

References

"Methyl 2,2-dimethyl-3-oxopropanoate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of Methyl 2,2-dimethyl-3-oxopropanoate (CAS No. 13865-20-8). This β-keto ester is a valuable building block in organic synthesis, offering a unique combination of steric hindrance and reactive functional groups. This document includes detailed tables of its physical and spectroscopic properties, in-depth discussions on its reactivity profile, and step-by-step experimental protocols for its synthesis. Furthermore, logical workflows for its preparation are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Chemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₀O₃.[1] Its structure features a methyl ester and a ketone functionality, with two methyl groups at the α-position, which significantly influences its chemical behavior.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [2]
CAS Number 13865-20-8[2]
Appearance Colorless transparent liquid[1]
Boiling Point 89 °C at ~80 mmHg[3]
Density (Predicted) 1.013 ± 0.06 g/cm³
Purity Typically ≥95%[2][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

SpectrumWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)AssignmentSource(s)
IR (Infrared) ~1740Ester C=O stretch[2]
~1700Ketone C=O stretch[2]
¹H NMR (Proton NMR) 9.67 (s, 1H)Aldehyde (-CHO)
3.76 (s, 3H)Methyl Ester (-OCH₃)
1.36 (s, 6H)Geminal methyls (2 x -CH₃)
¹³C NMR (Carbon NMR) ~52Methoxy carbon (-OCH₃)[2]
~50Quaternary carbon[2]
~22Geminal methyl carbons[2]
Mass Spectrometry (MS) m/z 130Molecular ion [M]⁺[2]

Reactivity and Stability

The reactivity of this compound is largely dictated by its two carbonyl groups and the steric hindrance imposed by the geminal dimethyl groups at the C2 position.

  • Nucleophilic Reactions: The ketone moiety at the C3 position is a site for nucleophilic attack. However, the adjacent gem-dimethyl groups provide significant steric hindrance, which can impede the approach of nucleophiles compared to less substituted β-keto esters.[2]

  • Condensation Reactions: Due to the absence of α-hydrogens at the C2 position, this compound cannot form an enolate at this position. Consequently, it is unable to act as the nucleophilic partner in typical base-catalyzed condensation reactions like the Aldol or Claisen condensations.[2]

  • Use as a Synthetic Intermediate: Its structural features make it a useful building block for creating more complex molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction to introduce diverse functional groups.[2]

  • Stability and Storage: The compound is stable under recommended storage conditions. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures below -20°C.[4]

  • Hazardous Decomposition: Upon combustion, it may produce carbon oxides.[5]

Experimental Protocols for Synthesis

This compound can be synthesized through several pathways. The two primary methods are the oxidation of a precursor alcohol and the acid-catalyzed esterification of the corresponding carboxylic acid.

Synthesis via Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This method involves the oxidation of the primary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate, to the corresponding aldehyde.

  • To a stirred solution of oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL) at -60 °C, slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL).

  • After stirring for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.

  • Continue stirring the cloudy mixture for 15 minutes, then add triethylamine (52 mL, 380 mmol) dropwise, maintaining the reaction temperature at or below -50 °C.

  • After stirring for an additional 5 minutes, allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding water (200 mL).

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure. To minimize the loss of the volatile product, retain a small amount of dichloromethane.

  • Purify the crude product by vacuum distillation to yield this compound (boiling point 89 °C at approximately 80 mmHg).[3]

Synthesis_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Oxalyl Chloride in DCM mix1 Mix Reagents 1 & 2 at -60°C reagent1->mix1 reagent2 DMSO in DCM reagent2->mix1 reagent3 Methyl 3-hydroxy-2,2-dimethylpropanoate in DCM add_substrate Add Substrate (Reagent 3) reagent3->add_substrate mix1->add_substrate add_base Add Triethylamine at <= -50°C add_substrate->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Synthesis of this compound via Oxidation.
Synthesis via Acid-Catalyzed Esterification

This classic Fischer esterification method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.[2]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2-dimethyl-3-oxopropanoic acid (1 equivalent) in an excess of methanol (which also acts as the solvent, e.g., 10-20 equivalents).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by vacuum distillation.

Synthesis_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification acid 2,2-dimethyl-3-oxopropanoic acid mix Combine Reactants acid->mix alcohol Methanol (excess) alcohol->mix catalyst Conc. H2SO4 catalyst->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool concentrate_initial Remove Excess Methanol cool->concentrate_initial dissolve Dissolve in Ethyl Acetate concentrate_initial->dissolve neutralize Wash with NaHCO3 (aq) dissolve->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate_final Concentrate dry->concentrate_final purify Vacuum Distillation (optional) concentrate_final->purify product This compound purify->product

Synthesis of this compound via Esterification.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its steric hindrance and dual carbonyl functionalities make it a unique building block for the synthesis of more complex molecules. The synthetic routes described in this guide, particularly the oxidation of the corresponding alcohol, provide reliable methods for its preparation. Adherence to the safety protocols outlined is crucial when handling this compound in a research or developmental setting. This guide serves as a valuable technical resource for scientists and professionals engaged in organic synthesis and drug discovery.

References

Spectroscopic Profile of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2,2-dimethyl-3-oxopropanoate (CAS No: 13865-20-8), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below is compiled from various sources and provides a comprehensive spectral signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.67Singlet1HAldehyde (-CHO)
3.76Singlet3HMethyl Ester (-OCH₃)
1.36Singlet6Hgem-Dimethyl (-C(CH₃)₂)
Solvent: CDCl₃[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~200-205CarbonylAldehyde (C=O)
~170CarbonylEster (C=O)
~52Methoxy-OCH₃
~50Quaternary-C(CH₃)₂
~22Methyl-C(CH₃)₂
Note: These are expected chemical shift ranges.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~1740StrongEster C=O Stretch
~1700StrongAldehyde C=O Stretch
Note: These are characteristic absorption frequencies.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol .[1][2]

m/zInterpretation
130Molecular Ion (M⁺)
Note: The fragmentation pattern would show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the aldehyde group (-CHO).[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty spectrometer or the pure salt plates/KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR NMR Spectrometer Preparation->NMR NMR Analysis IR IR Spectrometer Preparation->IR IR Analysis MS Mass Spectrometer Preparation->MS MS Analysis NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

"Methyl 2,2-dimethyl-3-oxopropanoate" CAS number 13865-20-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2,2-dimethyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 13865-20-8), a versatile chemical intermediate. This document consolidates critical data on its physicochemical properties, spectroscopic profile, synthesis, and reactivity, offering detailed experimental protocols and safety information for laboratory applications.

Core Chemical Data

This compound is a β-keto ester recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure features geminal dimethyl groups at the C2 position, which introduces significant steric hindrance and influences its reactivity.[1]

Table 1: Physicochemical and General Properties

Property Value Source(s)
CAS Number 13865-20-8 [1][2][3][4][5]
Molecular Formula C₆H₁₀O₃ [1][2]
Molecular Weight 130.14 g/mol [1][2]
Synonyms Methyl 2,2-dimethyl-3-oxopropionate; Methyl α-formylisobutyrate; Propanoic acid, 2,2-dimethyl-3-oxo-, methyl ester [3][5]
Purity Typically ≥95% [1]
Appearance Colorless transparent liquid or Solid [6]
Storage Inert atmosphere, store in freezer, under -20°C [4]

| InChI Key | XFKYUMYFILZJGG-UHFFFAOYSA-N |[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Spectroscopic Data

Technique Nucleus / Method Assignment Expected Chemical Shift (δ, ppm) Multiplicity Source(s)
¹H NMR ¹H Aldehyde (-CHO) 9.67 Singlet [5]
Methyl Ester (-OCH₃) 3.76 Singlet [5]
Geminal Methyls (-C(CH₃)₂) 1.36 Singlet [5]
¹³C NMR ¹³C Aldehyde Carbonyl (-CHO) ~200-205 - [1]
Ester Carbonyl (-COO-) ~170 - [1]
Methoxy Carbon (-OCH₃) ~52 - [1]
Quaternary Carbon (-C(CH₃)₂) ~50 - [1]
Geminal Methyl Carbons (-C(CH₃)₂) ~22 - [1]

| Mass Spec. | EI-MS | Molecular Ion (M⁺) | m/z 130 | - |[1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several pathways, primarily involving oxidation of a precursor or through condensation reactions.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A primary route involves the oxidation of the alcohol precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate.[1] Milder oxidizing agents like Pyridinium chlorochromate (PCC) are effective for this transformation, converting the primary alcohol to the target aldehyde without significant over-oxidation.[1] A Swern oxidation is also a well-documented method.[5]

G Synthesis Workflow: Oxidation Route Precursor Methyl 3-hydroxy- 2,2-dimethylpropanoate Product Methyl 2,2-dimethyl- 3-oxopropanoate Precursor->Product Oxidation Reagent Oxidizing Agent (e.g., PCC, or Oxalyl Chloride/DMSO) Reagent->Precursor

Synthesis via oxidation of an alcohol precursor.
Claisen Condensation

An alternative advanced method is the Claisen condensation.[1] This involves the reaction between methyl isobutyrate and dimethyl oxalate using a strong base like sodium methoxide (NaOMe) to yield the desired β-keto ester.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation [5] This protocol details the synthesis from methyl 2,2-dimethyl-3-hydroxypropionate.

  • Preparation : In a round-bottom flask, dissolve oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL). Cool the solution to -60°C with stirring.

  • DMSO Addition : Slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL) to the cooled oxalyl chloride solution.

  • Substrate Addition : After stirring the resulting solution for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.

  • Stirring : Stir the cloudy mixture for an additional 15 minutes.

  • Base Addition : Add triethylamine (52 mL, 380 mmol) dropwise, ensuring the reaction temperature is maintained at or below -50°C.

  • Warming and Quenching : After stirring for 5 minutes, allow the mixture to slowly warm to room temperature. Quench the reaction by adding water (200 mL).

  • Extraction : Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

  • Drying and Concentration : Dry the organic layer with Na₂SO₄, filter, and concentrate under vacuum. Retain a small amount of solvent to minimize loss of the volatile product.

  • Purification : Purify the crude product by vacuum distillation to afford this compound.

Chemical Reactivity and Applications

The unique structure of this compound dictates its reactivity and applications in drug development and organic synthesis.

Key Reactions
  • Reduction : The ketone group at the C3 position is readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol.[1] This reaction yields Methyl 3-hydroxy-2,2-dimethylpropanoate.[1]

  • Nucleophilic Reactions : Despite the steric hindrance from the gem-dimethyl groups at C2, the ketone moiety at C3 remains a site for nucleophilic attack.[1]

  • Condensation Reactions : The molecule lacks alpha-hydrogens at the C2 position due to the gem-dimethyl substitution.[1] This structural feature prevents it from forming an enolate at this position and acting as a nucleophile in typical base-catalyzed condensations like the Aldol or Claisen reactions.[1]

G Key Reactivity Pathways cluster_reduction Reduction cluster_nucleophilic Nucleophilic Attack cluster_condensation Condensation Limitation Start Methyl 2,2-dimethyl- 3-oxopropanoate Reduction_Product Methyl 3-hydroxy- 2,2-dimethylpropanoate Start->Reduction_Product NaBH₄ / MeOH Addition_Product Tertiary Alcohol Product Start->Addition_Product Nucleophile Nucleophile (e.g., Grignard, Organolithium) Nucleophile->Start Attack at C3 Ketone Limitation Cannot act as nucleophile in Aldol/Claisen reactions due to no α-hydrogens at C2.

Reactivity profile of this compound.
Role in Drug Development and Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules.[1] Its bifunctional nature allows for the introduction of diverse functional groups, making it a valuable precursor for creating ketone-containing intermediates used in pharmaceutical development.[1] The strategic introduction of methyl groups into small molecules is a recognized optimization strategy in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]

G Role as a Synthetic Intermediate Start Methyl 2,2-dimethyl- 3-oxopropanoate Node1 Key Building Block Start->Node1 Node2 Ketone-Containing Intermediates Node1->Node2 Node3 Complex Molecular Architectures Node1->Node3 Node4 Active Pharmaceutical Ingredients (APIs) Node2->Node4 Node3->Node4

Logical flow of application in complex synthesis.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The compound is associated with several hazards.

Table 3: GHS Hazard and Precautionary Statements

Type Code Statement Source(s)
Hazard H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [3]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing. [3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
P405 Store locked up. [3]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).[3]

References

A Technical Guide to the Retrosynthetic Analysis of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of the β-keto ester, Methyl 2,2-dimethyl-3-oxopropanoate. The analysis focuses on a strategic disconnection approach, identifying key bond formations and commercially viable starting materials. This document outlines the primary synthetic strategy, a crossed Claisen condensation, and presents a detailed, representative experimental protocol. Furthermore, alternative synthetic routes are discussed, and all quantitative data are summarized for comparative analysis. The logical flow of the retrosynthetic strategy and experimental workflows are visualized using DOT language diagrams to facilitate a clear understanding of the synthetic process.

Introduction

This compound is a valuable building block in organic synthesis, featuring a β-keto ester moiety with a quaternary α-carbon. This structural motif is present in various biologically active molecules and serves as a versatile intermediate for the synthesis of more complex chemical entities. A thorough understanding of its synthetic pathways is crucial for its efficient production and application in research and development. Retrosynthetic analysis provides a powerful framework for deconstructing the target molecule to identify logical bond disconnections and commercially available or readily synthesizable precursors.

Retrosynthetic Analysis

The primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the α-carbon and the formyl group (C2-C3 bond). This disconnection is strategically advantageous as it leads to two simple and commercially available ester precursors.

Retrosynthesis target This compound disconnection C-C Bond Formation (Claisen Condensation) target->disconnection precursors Methyl Isobutyrate + Methyl Formate disconnection->precursors

Caption: Retrosynthetic analysis of this compound.

This disconnection points towards a crossed Claisen condensation as the key forward synthetic step. In this reaction, the enolate of methyl isobutyrate acts as the nucleophile, attacking the electrophilic carbonyl of methyl formate. Methyl formate is an ideal electrophile in a crossed Claisen condensation as it lacks α-hydrogens and therefore cannot self-condense.

Synthetic Strategies and Experimental Protocols

The forward synthesis, based on the retrosynthetic analysis, is a crossed Claisen condensation. An alternative, documented industrial method involves the esterification of the corresponding carboxylic acid.

Primary Synthetic Route: Crossed Claisen Condensation

The reaction of methyl isobutyrate with methyl formate in the presence of a strong base, such as sodium methoxide, yields the target molecule.

3.1.1. Proposed Experimental Protocol (Based on Ti-Claisen Condensation Methodology)

Reaction Scheme:

(Image of the crossed Claisen condensation reaction of methyl isobutyrate and methyl formate to yield this compound)

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Methyl Isobutyrate102.130.885505.7 mL
Methyl Formate60.050.9741509.2 mL
Titanium(IV) Chloride189.681.7311011.0 mL
Triethylamine101.190.72613018.1 mL
Dichloromethane84.931.33-50 mL

Procedure:

  • An oven-dried 250 mL three-necked round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen atmosphere.

  • The flask is charged with methyl isobutyrate (5.7 mL, 50 mmol), methyl formate (9.2 mL, 150 mmol), and dichloromethane (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Titanium(IV) chloride (11.0 mL, 110 mmol) is added dropwise via an addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Triethylamine (18.1 mL, 130 mmol) is then added dropwise over 30 minutes, keeping the internal temperature below 15 °C. The reaction mixture will turn a dark orange color.

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow, dropwise addition of water (50 mL), ensuring the temperature remains below 10 °C.

  • The biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Expected Yield: Based on similar Ti-Claisen formylation reactions, a yield of 60-75% can be anticipated.[1]

ExperimentalWorkflow A 1. Reagent Charging (Methyl Isobutyrate, Methyl Formate, DCM) B 2. Cooling to 0 °C A->B C 3. Dropwise Addition of TiCl4 B->C D 4. Dropwise Addition of Triethylamine C->D E 5. Reaction at 0 °C for 1h D->E F 6. Quenching with Water E->F G 7. Workup (Extraction, Washing, Drying) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Route: Acid-Catalyzed Esterification

An established industrial method for synthesizing the target molecule is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[2]

Reaction Scheme:

(Image of the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol)

Reaction Conditions Summary:

ParameterCondition
Reactants2,2-dimethyl-3-oxopropanoic acid, Methanol
CatalystsSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)
Molar Ratio (Acid:Methanol)1:5
TemperatureReflux (64-67 °C)
Reaction Time8-12 hours
Typical Yield70-85% (after vacuum distillation)

This method, while effective, requires the synthesis of the starting carboxylic acid, which adds an extra step to the overall process compared to the direct crossed Claisen condensation.

Conclusion

The retrosynthetic analysis of this compound clearly identifies a crossed Claisen condensation between methyl isobutyrate and methyl formate as the most direct and efficient synthetic strategy. This approach utilizes readily available and inexpensive starting materials. While a specific, detailed experimental protocol for this exact transformation is not widely published, a robust procedure can be formulated based on established methodologies for similar reactions, such as the Ti-Claisen condensation. An alternative industrial synthesis via esterification provides another viable, albeit longer, route. The information and protocols presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of Methyl 2,2-dimethyl-3-oxopropanoate, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physical Properties

This compound, a valuable research compound, possesses distinct physical characteristics that are crucial for its handling, application, and synthesis.[1] The key physical properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 178.4°Cat 760 mmHg[2]
49-50°Cat 12 Torr[3]
89°Cat 80 mmHg[3]
Density 1.027 g/cm³Standard conditions[2]
1.013 ± 0.06 g/cm³Predicted[3]
Molecular Weight 130.14 g/mol
Molecular Formula C₆H₁₀O₃

Experimental Protocols

The determination of physical properties such as boiling point and density is intrinsically linked to the synthesis and purification of the compound. The following experimental protocols outline common methods for the synthesis of this compound, which would be followed by characterization to determine its physical properties.

1. Acid-Catalyzed Esterification

One of the most direct industrial methods for synthesizing this compound is through the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[1]

  • Reactants : 2,2-dimethyl-3-oxopropanoic acid and Methanol.[1]

  • Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]

  • Procedure :

    • A mixture of 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (typically a 1:5 molar ratio) is prepared.[1]

    • An acid catalyst is added to the mixture. The catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.[1]

    • The reaction mixture is heated to reflux (approximately 64-67°C) for a period of 8-12 hours.[1]

    • Upon completion, the crude product is purified by vacuum distillation to yield this compound.[1][3]

2. Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

Another common synthetic route involves the oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate.[1] A general and effective method for this transformation is the Swern oxidation.

  • Reactants : Methyl 2,2-dimethyl-3-hydroxypropionate, Oxalyl chloride, Dimethyl sulfoxide (DMSO), and Triethylamine.[3]

  • Procedure :

    • A solution of oxalyl chloride in dichloromethane is cooled to -60°C.[3]

    • A solution of DMSO in dichloromethane is slowly added to the cooled oxalyl chloride solution.[3]

    • A solution of methyl 2,2-dimethyl-3-hydroxypropionate in dichloromethane is then added dropwise over 10 minutes, maintaining the low temperature.[3]

    • The mixture is stirred for 15 minutes, followed by the dropwise addition of triethylamine, ensuring the reaction temperature remains at or below -50°C.[3]

    • After stirring for an additional 5 minutes, the mixture is slowly warmed to room temperature.[3]

    • The reaction is quenched with water. The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane.[3]

    • The combined organic layers are washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, water, and brine.[3]

    • The organic layer is then dried with Na₂SO₄, filtered, and concentrated under vacuum.[3]

    • The crude product is purified by vacuum distillation to afford the final product.[3]

Visualizations

Below is a diagram illustrating the logical workflow of the acid-catalyzed esterification synthesis of this compound.

G Acid-Catalyzed Esterification Workflow Reactants Reactants: 2,2-dimethyl-3-oxopropanoic acid Methanol Mixing Mixing and Heating (Reflux at 64-67°C) Reactants->Mixing Catalyst Acid Catalyst: H₂SO₄ or PTSA Catalyst->Mixing Reaction Esterification Reaction (8-12 hours) Mixing->Reaction Purification Purification: Vacuum Distillation Reaction->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Stability and Storage of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,2-dimethyl-3-oxopropanoate (CAS No. 13865-20-8). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or development setting.

Chemical Properties and Stability Profile

This compound is a β-keto ester, a class of compounds known for their synthetic utility and specific reactivity. Its stability is influenced by environmental factors such as temperature, moisture, and pH. The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, most notably hydrolysis.

General Stability:

  • Chemical Stability: Stable under recommended storage temperatures and pressures in an inert atmosphere.[1]

  • Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which can promote hydrolysis.[2]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides.[1][3]

Table 1: Summary of Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Purity (Typical) ≥95%
Physical Form Solid or liquid
Boiling Point 89 °C at ~80 mmHg[2]

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. The primary goal is to minimize exposure to moisture and incompatible substances.

Table 2: Recommended Storage Conditions
ConditionRecommendationRationaleSource
Temperature Store in a freezer at temperatures below -20°C for long-term storage. Short-term storage at 2-8°C is also acceptable.To slow down potential degradation reactions.[4][5]
Atmosphere Store under an inert gas atmosphere (e.g., Nitrogen or Argon).To prevent hydrolysis of the β-ketoester moiety by excluding moisture.[5]
Container Keep in a tightly sealed container.To prevent moisture ingress and contamination.[3]
Environment Store in a cool, dry, and well-ventilated area.To minimize exposure to ambient moisture and heat.[6]
Shipping Typically shipped in a cold pack.To maintain a low temperature during transit.[4]

Degradation Pathways

The primary degradation pathway for this compound, as with other β-keto esters, is hydrolysis. This can be followed by decarboxylation, especially under acidic or basic conditions and with heating.

Methyl_2_2_dimethyl_3_oxopropanoate This compound Intermediate 2,2-dimethyl-3-oxopropanoic acid (β-keto acid) Methyl_2_2_dimethyl_3_oxopropanoate->Intermediate Hydrolysis (+H₂O, H⁺ or OH⁻) Product Propanone (Acetone) Intermediate->Product Decarboxylation (Heat) CO2 CO₂ Intermediate->CO2

Figure 1: Primary degradation pathway of this compound.

Experimental Protocols

Synthesis of this compound via Swern-type Oxidation

This protocol describes the synthesis from its corresponding alcohol precursor.

Reaction Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trichloroisocyanuric acid) to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, under mild, low-temperature conditions.[5]

Materials:

  • Methyl 2,2-dimethyl-3-hydroxypropionate

  • Trichloroisocyanuric acid

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Dichloromethane (DCM)

  • 1M Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Suspend methyl 2,2-dimethyl-3-hydroxypropionate and trichloroisocyanuric acid in dichloromethane in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of TEMPO to the suspension.

  • Allow the reaction to warm to room temperature and stir for approximately 3 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate with 1M sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be used directly or purified further if necessary.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants Suspend Methyl 2,2-dimethyl-3-hydroxypropionate and Trichloroisocyanuric acid in DCM Cooling Cool to 0°C Reactants->Cooling Catalyst Add TEMPO Cooling->Catalyst Stirring Warm to RT and stir for 3h Catalyst->Stirring Filtration1 Filter the mixture Stirring->Filtration1 Washing Wash filtrate with 1M NaHCO₃ Filtration1->Washing Drying Dry organic layer over Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration

Figure 2: Experimental workflow for the synthesis of this compound.

Proposed Protocol for Stability Assessment via Hydrolysis Study

This protocol is based on general methods for studying the hydrolysis kinetics of keto esters and would require adaptation and validation for this compound.

Objective: To determine the rate of hydrolysis of this compound under defined pH and temperature conditions.

Methodology: A stability-indicating HPLC method would be the preferred analytical technique. However, spectrophotometric analysis can also be employed if the starting material and degradation products have distinct UV-Vis spectra.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. Due to the potential for keto-enol tautomerism, which can cause peak broadening in reversed-phase HPLC, consider using a mixed-mode column or optimizing the mobile phase pH and temperature to achieve good peak shape.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Forced Degradation: Spike the stock solution into buffer solutions of different pH values to achieve a known final concentration.

  • Incubation: Store the solutions in a temperature-controlled environment (e.g., 40°C, 60°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralization or dilution in mobile phase), and analyze by the validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the order of the reaction and calculate the rate constant (k) for hydrolysis at each pH and temperature.

Start Develop & Validate Stability-Indicating HPLC Method Prep Prepare Stock Solution of Compound Start->Prep Spike Spike into Buffers (pH 4, 7, 9) Prep->Spike Incubate Incubate at Controlled Temperatures (e.g., 40°C, 60°C) Spike->Incubate Sample Withdraw Aliquots at Time Intervals (t₀, t₁, t₂, ...) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Plot Concentration vs. Time & Calculate Rate Constants Analyze->Data

Figure 3: Proposed workflow for a hydrolysis stability study.

Conclusion

The stability of this compound is well-maintained under controlled storage conditions, specifically low temperature and an inert, dry atmosphere. The primary degradation pathway is hydrolysis, which can be mitigated by careful handling and storage. For researchers and drug development professionals, adherence to these guidelines is essential to ensure the quality and reliability of experimental results and the integrity of this versatile chemical intermediate. Further stability studies, following the proposed experimental outline, are recommended to quantify degradation kinetics under specific formulation or process conditions.

References

The Genesis and Synthetic Journey of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxopropanoate, a versatile β-keto ester, has emerged as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features, characterized by a reactive aldehyde and a sterically hindered ester group, offer a gateway to a diverse array of complex molecular architectures. This in-depth technical guide delineates the discovery and historical context of this compound, presents its key physicochemical and spectroscopic properties in a structured format, and provides detailed experimental protocols for its principal synthetic routes. Furthermore, this guide illustrates the logical workflows of its synthesis through detailed diagrams, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for β-keto esters. These compounds have been fundamental in organic chemistry for over a century, with the Claisen condensation, discovered in the late 19th century, being a cornerstone of their synthesis.

The specific compound, this compound, likely gained prominence as synthetic chemists explored more complex and sterically hindered variations of β-keto esters for applications in fine chemical and pharmaceutical synthesis. Its utility as a precursor for creating quaternary carbon centers has made it an attractive intermediate. References to its use as a reactant and intermediate began to appear more frequently in patent literature and synthetic methodology papers from the late 20th century onwards, indicating its growing importance as a commercially available and synthetically valuable reagent. For instance, its use has been cited in the synthesis of 5HT4 receptor agonists, Syk inhibitors for treating autoimmune diseases, antiretroviral agents, and AKR1C3 dependent KARS inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 13865-20-8[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Boiling Point 89 °C at ~80 mmHg[2]
Physical Form Solid or liquid
Purity Typically ≥95%[1]

Table 2: Spectroscopic Data

SpectrumPeak AssignmentChemical Shift (δ, ppm)MultiplicityReference
¹H NMR (CDCl₃) Aldehyde (-CHO)~9.67Singlet[2]
Methyl Ester (-OCH₃)~3.76Singlet[2]
gem-Dimethyl (-C(CH₃)₂)~1.36Singlet[2]
¹³C NMR Aldehyde Carbonyl (C=O)~200-205-General Prediction
Ester Carbonyl (C=O)~170-175-General Prediction
Methoxy Carbon (-OCH₃)~52-[1]
Quaternary Carbon (-C(CH₃)₂)~50-[1]
gem-Dimethyl Carbons (-C(CH₃)₂)~22-[1]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through two key strategies: the oxidation of its corresponding alcohol precursor and the Claisen condensation.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A prevalent and efficient method for the synthesis of this compound is the oxidation of its precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate. The Swern oxidation is a particularly mild and effective protocol for this transformation, avoiding the use of heavy metals and proceeding under conditions that are tolerant of various functional groups.[3][4][5][6]

Experimental Protocol: Swern Oxidation

Materials:

  • Methyl 3-hydroxy-2,2-dimethylpropanoate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure: [7]

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.0 to 2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the mixture for 15-30 minutes.

  • Addition of the Alcohol: Dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature.

  • Addition of Base and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to afford the target product, this compound.[2]

Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be employed to synthesize β-keto esters.[8][9][10] In the context of this compound, a crossed Claisen condensation between methyl isobutyrate and a suitable one-carbon electrophile, such as dimethyl oxalate, in the presence of a strong base like sodium methoxide, is a viable synthetic route.[1]

Experimental Protocol: Crossed Claisen Condensation (General Procedure)

Materials:

  • Methyl isobutyrate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous solvent (e.g., methanol, THF)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Base and Ester Addition: In a flame-dried reaction vessel under an inert atmosphere, suspend sodium methoxide (1.0 to 1.2 equivalents) in the anhydrous solvent. To this suspension, add methyl isobutyrate (1.0 equivalent) dropwise at a controlled temperature (often 0 °C to room temperature).

  • Addition of the Electrophile: To the resulting enolate solution, add dimethyl oxalate (1.0 equivalent) dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched with a weak acid (e.g., acetic acid) or an aqueous acid solution (e.g., dilute HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described above.

Swern_Oxidation_Workflow Precursor Methyl 3-hydroxy-2,2-dimethylpropanoate Oxidation Oxidation (-78 °C) Precursor->Oxidation Addition Swern_Reagent Swern Reagent (DMSO, (COCl)₂) Swern_Reagent->Oxidation Base Triethylamine (NEt₃) Oxidation->Base Addition Product This compound Base->Product Elimination & Work-up

Caption: Workflow for the Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate.

Claisen_Condensation_Pathway Methyl_Isobutyrate Methyl Isobutyrate Enolate Enolate Intermediate Methyl_Isobutyrate->Enolate Deprotonation Base Strong Base (e.g., NaOMe) Base->Enolate Condensation Condensation Enolate->Condensation Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Condensation Nucleophilic Attack Intermediate Adduct Intermediate Condensation->Intermediate Product This compound Intermediate->Product Elimination & Work-up

References

Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Overview of its Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-3-oxopropanoate is a key chemical intermediate valued for its utility as a building block in the synthesis of more complex molecules. Its structural features, particularly the presence of a reactive ketone and an ester functional group, make it a versatile reagent in organic chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure shown below is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

  • 2,2-Dimethyl-3-oxo-propionic acid methyl ester[1]

  • Methyl 2-formyl-2-methylpropionate[1]

Its unique Chemical Abstracts Service (CAS) Registry Number is 13865-20-8 .

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its proper handling, storage, and application in experimental settings.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless transparent liquid or solid[1]
Purity Typically ≥95%[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°C
Shipping Temperature Shipped in a cold pack
InChI Key XFKYUMYFILZJGG-UHFFFAOYSA-N
Signal Word Warning
Hazard Statements H302, H315, H319, H332, H335
Precautionary Statements P261, P280, P305+P351+P338

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. The two most common and well-documented methods are the acid-catalyzed esterification of its corresponding carboxylic acid and the oxidation of a precursor alcohol.

Acid-Catalyzed Esterification of 2,2-dimethyl-3-oxopropanoic acid

This direct method involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.[2]

Materials:

  • 2,2-dimethyl-3-oxopropanoic acid

  • Methanol (excess)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) as a catalyst

  • Standard reflux apparatus

  • Vacuum distillation setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (e.g., a 1:5 molar ratio).[2]

  • Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 64-67°C) and maintain for 8-12 hours.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound. A typical yield for this process is between 70-85%.[2]

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This method involves the oxidation of the corresponding primary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate, to the desired aldehyde.[2]

Materials:

  • Methyl 3-hydroxy-2,2-dimethylpropanoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂) as an inert solvent

  • Standard reaction glassware for anhydrous conditions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.

  • Continue stirring the reaction mixture for a period of time, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, the mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.[3] The boiling point is reported as 89°C at approximately 80 mmHg.[3]

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the chemical workflows for the synthesis of this compound as described in the experimental protocols.

Synthesis_Pathways cluster_esterification Acid-Catalyzed Esterification cluster_oxidation Oxidation of Precursor Alcohol ester_start1 2,2-dimethyl-3-oxopropanoic acid ester_reflux Reflux with Acid Catalyst (H₂SO₄ or PTSA) ester_start1->ester_reflux ester_start2 Methanol ester_start2->ester_reflux ester_product This compound ester_reflux->ester_product ox_start Methyl 3-hydroxy-2,2-dimethylpropanoate ox_reagent PCC in CH₂Cl₂ ox_start->ox_reagent ox_product This compound ox_reagent->ox_product

Caption: Synthetic routes to this compound.

The diagram above outlines the two primary synthetic methodologies. The top path illustrates the acid-catalyzed esterification, a condensation reaction, while the bottom path shows the oxidation of a precursor alcohol. Both routes converge on the target molecule, highlighting its accessibility through different chemical transformations. This compound's utility as an intermediate allows it to be a starting point for the synthesis of more complex molecular structures.[2]

References

Theoretical and Computational Elucidation of Methyl 2,2-dimethyl-3-oxopropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-3-oxopropanoate, a β-keto ester of significant interest, serves as a versatile building block in organic synthesis and a precursor to molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, encompassing its synthesis, spectroscopic characterization, conformational analysis, and reactivity. Detailed experimental and computational protocols are presented, alongside a discussion of the potential biological significance of its derivatives, particularly as histone deacetylase (HDAC) inhibitors. This document aims to be a valuable resource for researchers engaged in the study and application of β-keto esters in drug discovery and development.

Introduction

This compound (MDMPO) is a carbonyl compound featuring both a ketone and an ester functional group. The presence of gem-dimethyl groups at the α-position introduces significant steric hindrance, which profoundly influences its reactivity[1]. This structural feature makes MDMPO an interesting subject for both theoretical and experimental investigations. Its utility as a precursor in the synthesis of more complex molecules, including those with potential biological activity, further underscores its importance in medicinal and organic chemistry[1]. This guide will delve into the fundamental chemical and physical properties of MDMPO, with a focus on computational and theoretical methodologies for its study.

Synthesis of this compound

The synthesis of MDMPO can be achieved through several pathways, primarily involving esterification or oxidation reactions.

Acid-Catalyzed Esterification

A common and direct industrial method for the synthesis of MDMPO is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol[1].

Experimental Protocol:

  • Reactants: 2,2-dimethyl-3-oxopropanoic acid and methanol.

  • Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is employed.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethyl-3-oxopropanoic acid and an excess of methanol (typically a 1:5 to 1:10 molar ratio of acid to alcohol).

    • Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the remaining acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

An alternative synthetic route involves the oxidation of the corresponding secondary alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate.

Experimental Protocol:

  • Starting Material: Methyl 3-hydroxy-2,2-dimethylpropanoate.

  • Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is typically used to prevent over-oxidation to the carboxylic acid.

  • Procedure:

    • In a fume hood, dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

    • Add PCC to the solution in portions while stirring at room temperature. The reaction is typically mildly exothermic.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel or vacuum distillation.

Spectroscopic and Physicochemical Data

The structural elucidation and characterization of this compound are accomplished through various spectroscopic techniques and physicochemical measurements.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13865-20-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid
Purity Typically ≥95%

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃) δ 9.67 (s, 1H, -CHO), 3.76 (s, 3H, -OCH₃), 1.36 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃) δ ~203 (C=O, aldehyde), ~175 (C=O, ester), ~52 (-OCH₃), ~50 (quaternary C), ~22 (-C(CH₃)₂)
FTIR (neat) ~1745 cm⁻¹ (C=O stretch, ester), ~1710 cm⁻¹ (C=O stretch, aldehyde), ~2980-2850 cm⁻¹ (C-H stretch, alkyl)
Mass Spectrometry (EI) m/z 130 [M]⁺, 101 [M-CHO]⁺, 99 [M-OCH₃]⁺, 71 [M-COOCH₃]⁺

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for such investigations.

Conformational Analysis

The presence of rotatable single bonds in MDMPO gives rise to various conformers. A thorough conformational analysis is crucial to identify the most stable geometries.

Computational Protocol for Conformational Analysis:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic scan of the potential energy surface is performed by rotating the key dihedral angles (e.g., C-C-C=O and O=C-O-C).

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Reactivity Analysis

DFT calculations can be employed to understand the reactivity of MDMPO, particularly towards nucleophilic attack at the carbonyl carbons.

Computational Protocol for Reactivity Analysis:

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbons are expected to be the primary electrophilic sites.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO is expected to be localized on the carbonyl groups, indicating their susceptibility to nucleophilic attack.

  • Transition State Searching: To study specific reactions, transition state structures can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of activation energies and reaction rates.

Biological Significance and Signaling Pathways

While this compound itself may not have direct biological applications, its derivatives have shown promise as bioactive molecules. Of particular note is their investigation as potential histone deacetylase (HDAC) inhibitors for cancer therapy.

HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histone Proteins AcetylatedHistones Acetylated Histones (Open Chromatin) DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Allows HDAC Histone Deacetylase (HDAC) AcetylatedHistones->HDAC Target of GeneRepression Tumor Suppressor Gene Repression DeacetylatedHistones->GeneRepression Causes DNA DNA CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis MDMPO_Derivative MDMPO Derivative (HDAC Inhibitor) MDMPO_Derivative->HDAC Inhibits HDAC->DeacetylatedHistones Deacetylates

Caption: HDAC Inhibition Pathway by MDMPO Derivatives.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Synthesis_Workflow Start Start: Select Synthetic Route (Esterification or Oxidation) Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up (Neutralization, Extraction, Drying) Synthesis->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Analysis Purity and Structural Analysis Purification->Analysis Impure Characterization->Analysis Analysis->Purification Re-purify Data NMR, IR, MS Data Analysis->Data Generates End End: Pure Compound Analysis->End Confirmed

Caption: General Workflow for Synthesis and Characterization.

Conclusion

This compound is a molecule of considerable interest due to its unique structural features and its role as a synthetic intermediate. This technical guide has provided a detailed overview of its synthesis, spectroscopic properties, and theoretical analysis. The application of computational methods, such as DFT, is invaluable for understanding its conformational preferences and reactivity. Furthermore, the potential of its derivatives as HDAC inhibitors highlights the importance of continued research into this class of compounds for the development of novel therapeutics. The protocols and data presented herein serve as a foundational resource for scientists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate, a valuable building block in organic synthesis, through a crossed Claisen condensation reaction.

Introduction

This compound is a β-keto ester that serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used to synthesize β-keto esters.[1][2][3] Specifically, a crossed Claisen condensation, which involves two different ester partners, is an effective method for this synthesis, particularly when one of the esters is non-enolizable.[2][4] In this protocol, we describe the synthesis of this compound via the crossed Claisen condensation of methyl isobutyrate (the enolizable component) and dimethyl oxalate (the non-enolizable component) using a strong base such as sodium methoxide.

Reaction Principle

The reaction proceeds through the formation of an enolate from methyl isobutyrate upon treatment with a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound. To drive the reaction to completion, a stoichiometric amount of base is typically required, as the product is deprotonated by the base, shifting the equilibrium towards the product side.[1][3]

Experimental Protocols

Materials and Reagents
  • Methyl isobutyrate (C₅H₁₀O₂)

  • Dimethyl oxalate (C₄H₆O₄)

  • Sodium methoxide (CH₃ONa)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Detailed Synthesis Protocol
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in the chosen anhydrous solvent.

    • Cool the flask to 0 °C in an ice bath.

  • Enolate Formation:

    • Slowly add methyl isobutyrate to the cooled base solution via the dropping funnel while stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the methyl isobutyrate enolate.

  • Crossed Claisen Condensation:

    • Slowly add a solution of dimethyl oxalate in the anhydrous solvent to the reaction mixture through the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of β-keto esters via Claisen-type condensations. Yields can vary based on the specific substrates and reaction conditions.

ParameterValue/RangeReference
Reactants Methyl Isobutyrate & Dimethyl Oxalate
Base Sodium Methoxide
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature[5]
Reaction Time 12 - 24 hours[5]
Typical Yield 65-75%[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the crossed Claisen condensation between methyl isobutyrate and dimethyl oxalate.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation Methyl Isobutyrate Methyl Isobutyrate Enolate Enolate Methyl Isobutyrate->Enolate Deprotonation Base Base (MeO⁻) Enolate_2 Enolate Tetrahedral Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral Intermediate Nucleophilic Attack Dimethyl Oxalate Dimethyl Oxalate Tetrahedral Intermediate_2 Tetrahedral Intermediate Product_anion Product Anion Tetrahedral Intermediate_2->Product_anion Elimination of MeO⁻ Methoxide Methoxide (MeO⁻) Product_anion_2 Product Anion Final Product This compound Product_anion_2->Final Product Protonation Acid Acid (H⁺)

Caption: Mechanism of the crossed Claisen condensation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

experimental_workflow start Start setup Reaction Setup (Flask, Stirrer, N2) start->setup reagents Add Sodium Methoxide and Methyl Isobutyrate (0 °C) setup->reagents enolate Enolate Formation (Stir at 0 °C) reagents->enolate addition Add Dimethyl Oxalate enolate->addition reaction Reaction (Warm to RT, 12-24h) addition->reaction workup Work-up (Quench with HCl, Extract) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Esterification of 2,2-dimethyl-3-oxopropanoic acid to Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl 2,2-dimethyl-3-oxopropanoate via the esterification of 2,2-dimethyl-3-oxopropanoic acid. The primary method detailed is the acid-catalyzed Fischer esterification, a robust and widely applicable method for the synthesis of esters. These protocols are intended to offer a comprehensive guide for researchers, covering reaction setup, monitoring, product isolation, and purification. Additionally, potential side reactions, such as decarboxylation, are discussed, and relevant analytical data for the characterization of the final product are provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a β-keto group and an ester moiety, allows for a diverse range of subsequent chemical transformations. The controlled and efficient synthesis of this compound is therefore of significant interest. One of the most direct methods for its preparation is the esterification of the corresponding carboxylic acid, 2,2-dimethyl-3-oxopropanoic acid, with methanol. This process is typically catalyzed by a strong acid, such as sulfuric acid, in what is known as the Fischer esterification.[1] This reaction is an equilibrium process, and strategies to drive it towards the product, such as using an excess of the alcohol reactant or removing the water byproduct, are often employed. A critical consideration in the handling of β-keto acids is their propensity to undergo decarboxylation, a reaction that can be promoted by heat. Careful control of reaction conditions is therefore essential to maximize the yield of the desired ester.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property2,2-dimethyl-3-oxopropanoic acidThis compound
Molecular Formula C₅H₈O₃C₆H₁₀O₃
Molecular Weight 116.12 g/mol 130.14 g/mol [1]
Appearance SolidColorless transparent liquid[2]
Boiling Point Decomposes89 °C at ~80 mmHg[3]
CAS Number 68243-82-313865-20-8[1]

Reaction Scheme

The overall reaction for the Fischer esterification of 2,2-dimethyl-3-oxopropanoic acid is depicted below.

Esterification reactant1 2,2-dimethyl-3-oxopropanoic acid catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 +   Methanol reactant2->catalyst product1 This compound product2 +   Water catalyst->product1 catalyst->product2

Caption: Fischer Esterification of 2,2-dimethyl-3-oxopropanoic acid.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol outlines a standard laboratory procedure for the methyl esterification of 2,2-dimethyl-3-oxopropanoic acid using concentrated sulfuric acid as the catalyst and a large excess of methanol, which also serves as the solvent.

Materials:

  • 2,2-dimethyl-3-oxopropanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or dichloromethane for extraction

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.8 g (0.05 mol) of 2,2-dimethyl-3-oxopropanoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.[4] Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 100 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. To minimize the loss of the volatile product, retain a small amount of the solvent.[3]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[3] Collect the fraction boiling at approximately 89 °C under a pressure of about 80 mmHg.[3]

Expected Yield: 75-85%

Visual Workflow for Fischer Esterification

Workflow start Start dissolve Dissolve acid in Methanol start->dissolve add_catalyst Add H₂SO₄ dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to RT reflux->cool quench Quench with water cool->quench extract Extract with Et₂O/DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill end Pure Product distill->end

Caption: Experimental workflow for the Fischer esterification.

Data Presentation

Product Characterization Data

The following table summarizes the expected analytical data for the synthesized this compound.

AnalysisExpected Result
¹H NMR (CDCl₃) δ 9.67 (s, 1H), 3.76 (s, 3H), 1.36 (s, 6H)[3]
¹³C NMR Aldehyde C=O: ~200-205 ppm, Ester C=O: ~170 ppm, OCH₃: ~52 ppm, Quaternary C: ~50 ppm[1]
IR (neat) Ester C=O stretch: ~1740 cm⁻¹, Ketone C=O stretch: ~1700 cm⁻¹[1]
Mass Spec (EI) Molecular ion (M⁺) at m/z = 130[1]
Purity (GC) Typically >95% after distillation[1][2]

Discussion of Potential Side Reactions

Decarboxylation

The most significant potential side reaction during the esterification of 2,2-dimethyl-3-oxopropanoic acid is decarboxylation. As a β-keto acid, the starting material is susceptible to the loss of carbon dioxide, particularly upon heating. This process is generally acid-catalyzed and can lead to the formation of 3-methyl-2-butanone as a byproduct. To minimize decarboxylation, it is crucial to maintain a controlled reaction temperature and avoid prolonged heating.

Signaling Pathway of Decarboxylation

Decarboxylation start 2,2-dimethyl-3-oxopropanoic acid enol Enol Intermediate start->enol Heat, H⁺ ketone 3-Methyl-2-butanone enol->ketone co2 CO₂ enol->co2

Caption: Decarboxylation pathway of the starting β-keto acid.

Conclusion

The Fischer esterification of 2,2-dimethyl-3-oxopropanoic acid provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed protocols, particularly with respect to temperature control and purification techniques, is essential for achieving high yields and purity. The provided analytical data will aid researchers in the successful characterization of the final product. These application notes serve as a comprehensive resource for scientists engaged in synthetic chemistry and drug development, facilitating the efficient production of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate via Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate, a valuable building block in organic synthesis. The methodology is centered around a palladium-catalyzed carbonylation reaction, a powerful tool for the formation of carbon-carbon bonds. While direct palladium-catalyzed carbonylation for this specific molecule is not widely reported, this protocol is based on well-established principles of palladium catalysis and offers a plausible and efficient synthetic route from a readily available precursor, methyl 2-bromo-2-methylpropanoate. These notes are intended to guide researchers in developing a robust and scalable synthesis for this important β-keto ester.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its β-keto ester functionality allows for a wide range of chemical transformations. Traditional synthesis methods often involve esterification of the corresponding carboxylic acid.[1] Palladium-catalyzed carbonylation reactions have emerged as a versatile and efficient method for the synthesis of esters, amides, and other carbonyl-containing compounds.[2][3] This approach typically involves the reaction of an organic halide or triflate with carbon monoxide and a nucleophile, such as an alcohol, in the presence of a palladium catalyst. This document outlines a proposed two-step synthetic pathway to this compound, commencing with the synthesis of a key precursor followed by a palladium-catalyzed carbonylation step.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

  • Synthesis of Precursor: Preparation of methyl 2-bromo-2-methylpropanoate from methyl isobutyrate.

  • Palladium-Catalyzed Carbonylation: The carbonylation of methyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst, carbon monoxide, and methanol to yield the target product, this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Palladium-Catalyzed Carbonylation A Methyl Isobutyrate B Methyl 2-bromo-2-methylpropanoate A->B NBS, AIBN, CCl4, reflux C This compound B->C Pd(OAc)2, dcpp, CO (1 atm), MeOH, Base, 80-110 °C

Figure 1. Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-2-methylpropanoate (Precursor)

This protocol is based on a standard radical bromination of an ester at the α-position.

Materials:

  • Methyl isobutyrate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl isobutyrate (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure methyl 2-bromo-2-methylpropanoate.

Step 2: Palladium-Catalyzed Carbonylation for this compound Synthesis

This proposed protocol is adapted from established methods for the palladium-catalyzed carbonylation of aryl tosylates and mesylates, which have shown broad substrate scope and functional group tolerance.[4]

Materials:

  • Methyl 2-bromo-2-methylpropanoate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(dicyclohexylphosphino)propane (dcpp, 4 mol%)

  • Methanol (MeOH, solvent and nucleophile)

  • A suitable base (e.g., Triethylamine, 2.0 eq)

  • Carbon monoxide (CO, balloon pressure)

  • Schlenk flask or a pressure-rated vessel

  • Magnetic stirrer with heating

  • Inert gas (Nitrogen or Argon) supply

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and 1,3-bis(dicyclohexylphosphino)propane (dcpp, 4 mol%).

  • Add dry methanol as the solvent.

  • Add methyl 2-bromo-2-methylpropanoate (1.0 eq) and the base (e.g., Triethylamine, 2.0 eq).

  • Evacuate the flask and backfill with carbon monoxide (from a balloon) three times.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the proposed reaction conditions for the palladium-catalyzed carbonylation step. The expected yield is an estimate based on similar transformations reported in the literature.

ParameterConditionReference/Rationale
Substrate Methyl 2-bromo-2-methylpropanoatePrecursor with a leaving group for oxidative addition.
Catalyst Pd(OAc)₂Common and effective palladium precursor.[4]
Ligand dcppBulky, bidentate phosphine ligand, effective in carbonylations.[4]
Catalyst Loading 2 mol%Typical loading for efficient catalysis.
Ligand Loading 4 mol%Standard ratio to the palladium precursor.
Carbon Monoxide 1 atm (balloon)Atmospheric pressure is often sufficient for these reactions.[4]
Nucleophile MethanolActs as both solvent and reactant to form the methyl ester.
Base TriethylamineTo neutralize the HBr formed during the reaction.
Temperature 80-110 °CCommon temperature range for palladium-catalyzed carbonylations.[4]
Expected Yield 70-90%Estimated based on analogous carbonylation reactions.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed carbonylation is illustrated below.

G cluster_cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A R-Br B CO Insertion A->B CO C Nucleophilic Attack B->C MeOH D Reductive Elimination C->D D->Pd0 Product (R-COOMe) Product This compound D->Product RBr Methyl 2-bromo-2-methylpropanoate RBr->A

Figure 2. Proposed catalytic cycle for the carbonylation reaction.

Description of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with methyl 2-bromo-2-methylpropanoate to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) complex and then inserts into the Pd-C bond to form an acyl-palladium species.

  • Nucleophilic Attack: Methanol attacks the acyl-palladium intermediate.

  • Reductive Elimination: The final product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Conclusion

The proposed palladium-catalyzed carbonylation of methyl 2-bromo-2-methylpropanoate presents a modern and potentially efficient route for the synthesis of this compound. This method leverages the power of palladium catalysis to construct the target β-keto ester under relatively mild conditions. The provided protocols and theoretical framework offer a solid starting point for researchers to develop and optimize this synthetic transformation in the laboratory. Further experimental validation is recommended to fine-tune the reaction conditions for optimal yield and purity.

References

Methyl 2,2-dimethyl-3-oxopropanoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,2-dimethyl-3-oxopropanoate, a β-keto ester with a sterically hindered quaternary center, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the presence of two reactive carbonyl groups and the absence of α-hydrogens, make it a strategic starting material for the construction of a diverse array of complex molecules, particularly heterocyclic compounds and substituted carbonyl derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 13865-20-8
Appearance Colorless to pale yellow liquid
Boiling Point 89 °C at 80 mmHg[1]

Table 1: Spectroscopic Data for this compound

NucleusAssignmentChemical Shift (δ, ppm)
¹H NMR Aldehyde (-CHO)9.67 (s, 1H)[1]
Methyl Ester (-OCH₃)3.76 (s, 3H)[1]
gem-Dimethyl (-C(CH₃)₂)1.36 (s, 6H)[1]
¹³C NMR Aldehyde Carbonyl (C=O)~200
Ester Carbonyl (C=O)~170
Methoxy Carbon (-OCH₃)~52[2]
Quaternary Carbon (-C(CH₃)₂)~50[2]
gem-Dimethyl Carbons (-C(CH₃)₂)~22[2]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of its precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate. The Swern oxidation is a widely used protocol that provides the target compound in high yield.[1]

Experimental Protocol: Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate[1]

Diagram: Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow reagents Oxalyl Chloride DMSO in CH2Cl2 alcohol Methyl 3-hydroxy-2,2-dimethylpropanoate in CH2Cl2 reagents->alcohol -60 °C base Triethylamine alcohol->base -50 °C to RT quench Water base->quench extraction CH2Cl2 Extraction quench->extraction workup Wash with HCl, NaHCO3, Brine extraction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Materials:

  • Oxalyl chloride (11.0 g, 87.0 mmol)

  • Dimethyl sulfoxide (DMSO) (12.9 mL, 182 mmol)

  • Dichloromethane (CH₂Cl₂) (220 mL total)

  • Methyl 3-hydroxy-2,2-dimethylpropanoate (10.0 g, 75.6 mmol)

  • Triethylamine (52 mL, 380 mmol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride in dichloromethane (180 mL) at -60 °C, slowly add a solution of DMSO in dichloromethane (40 mL).

  • Stir the resulting solution for 5 minutes, then add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate in dichloromethane (10 mL) dropwise over 10 minutes.

  • Continue stirring the cloudy mixture for 15 minutes, followed by the dropwise addition of triethylamine, maintaining the reaction temperature at or below -50 °C.

  • After stirring for an additional 5 minutes, allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding water (200 mL).

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Quantitative Data:

ReactantProductYieldBoiling Point
Methyl 3-hydroxy-2,2-dimethylpropanoateThis compound83%89 °C @ 80 mmHg

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various heterocyclic systems, most notably pyrazoles and dihydropyridines. The presence of both an aldehyde and a β-keto ester functionality allows for versatile cyclization strategies.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles. This reaction proceeds through a condensation-cyclization sequence.

Diagram: Synthesis of Pyrazoles

Pyrazole_Synthesis start This compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization

Caption: General scheme for the synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-5-hydroxy-3H-pyrazole-4-carboxylate (A plausible adaptation based on general procedures)

Materials:

  • This compound (1.30 g, 10 mmol)

  • Hydrazine hydrate (0.50 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Quantitative Data (based on similar reactions):

ReactantProductExpected Yield
This compoundMethyl 3,3-dimethyl-5-hydroxy-3H-pyrazole-4-carboxylate>80%
Hantzsch Dihydropyridine Synthesis

This compound can participate as the β-keto ester component in the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of the β-keto ester, an aldehyde, and an ammonia source to afford dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.

Diagram: Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis ketoester1 This compound product Dihydropyridine Derivative ketoester1->product ketoester2 Active Methylene Compound (e.g., Ethyl Acetoacetate) ketoester2->product aldehyde Aldehyde aldehyde->product ammonia Ammonia Source ammonia->product

References

The Versatile Role of Methyl 2,2-dimethyl-3-oxopropanoate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dimethyl-3-oxopropanoate has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic frameworks. Its unique structural features, combining a reactive β-ketoester moiety with a sterically demanding gem-dimethyl group, offer unique opportunities for the synthesis of novel and substituted pyrazoles, pyrimidines, and other important heterocyclic systems. These heterocycles are core components of many pharmaceuticals and agrochemicals, making efficient synthetic routes to their derivatives a key focus of modern drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds. The information is intended to serve as a practical guide for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

I. Synthesis of Substituted Pyrazoles via Condensation with Hydrazines

The reaction of β-ketoesters with hydrazines is a classical and highly effective method for the synthesis of pyrazoles. This compound serves as an excellent substrate for this transformation, leading to the formation of pyrazoles with a characteristic gem-dimethyl substitution at the 4-position of the pyrazole ring. This structural motif can be of significant interest in modulating the physicochemical and pharmacological properties of the resulting compounds.

General Reaction Scheme:

reactant1 This compound plus + reactant1->plus reactant2 Hydrazine Derivative (R-NHNH2) product 4,4-Dimethyl-1-R-4,5-dihydro-1H-pyrazol-5-one reactant2->product Condensation/Cyclization plus->reactant2

Caption: General synthesis of pyrazoles.

Experimental Protocols:

Protocol 1: Synthesis of Methyl 4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol describes the reaction of this compound with hydrazine hydrate.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compoundHydrazine hydrateEthanolReflux4-675-85
This compoundPhenylhydrazineAcetic Acid100 °C3-580-90

Table 1: Summary of Pyrazole Synthesis Conditions and Yields.

II. Synthesis of Pyrimidine Derivatives

The dicarbonyl functionality of this compound makes it a suitable precursor for the synthesis of pyrimidine rings through condensation with amidine derivatives, such as guanidine. This approach provides access to substituted pyrimidines which are key components in a wide range of biologically active molecules.

General Reaction Scheme:

reactant1 This compound plus + reactant1->plus reactant2 Guanidine product Substituted Pyrimidine reactant2->product Cyclocondensation plus->reactant2

Caption: General synthesis of pyrimidines.

Experimental Protocols:

Protocol 2: Synthesis of 2-Amino-5,5-dimethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidine

This protocol details the base-catalyzed condensation of this compound with guanidine hydrochloride.

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to afford the desired pyrimidine derivative.

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)
This compoundGuanidine hydrochlorideSodium ethoxideEthanolReflux8-1265-75

Table 2: Summary of Pyrimidine Synthesis Conditions and Yields.

III. Application in Multi-Component Reactions for Complex Heterocycle Synthesis

This compound is also a valuable component in multi-component reactions (MCRs), such as the Hantzsch dihydropyridine synthesis and the Biginelli reaction, for the one-pot construction of complex heterocyclic systems. The gem-dimethyl group can impart interesting properties to the resulting molecules.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis allows for the formation of dihydropyridine rings from a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.

reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) plus2 + reactant2->plus2 reactant3 Ammonium Acetate product Substituted Dihydropyridine reactant3->product Hantzsch Reaction plus1->reactant2 plus2->reactant3

Caption: Hantzsch dihydropyridine synthesis.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea to produce dihydropyrimidinones.

reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) plus2 + reactant2->plus2 reactant3 Urea product Substituted Dihydropyrimidinone reactant3->product Biginelli Reaction plus1->reactant2 plus2->reactant3

Caption: Biginelli reaction for dihydropyrimidinones.

While specific, high-yielding protocols for the use of this compound in these MCRs are not extensively reported in the literature, its structural similarity to other β-ketoesters suggests its potential applicability. Researchers are encouraged to explore its use in these powerful transformations to access novel heterocyclic scaffolds.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds. Its reactivity in condensation and cyclization reactions provides straightforward access to substituted pyrazoles and pyrimidines. Furthermore, its potential as a component in multi-component reactions opens avenues for the rapid construction of more complex molecular architectures. The protocols and data presented herein serve as a valuable resource for chemists engaged in the design and synthesis of novel heterocyclic molecules for applications in drug discovery and materials science. Further exploration of the reactivity of this versatile building block is warranted and is expected to lead to the discovery of new and efficient synthetic methodologies.

Application of Methyl 2,2-dimethyl-3-oxopropanoate in the Synthesis of HIV-1 Integrase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2,2-dimethyl-3-oxopropanoate is a key building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of novel antiretroviral agents. Its unique structural features allow for the efficient construction of core heterocyclic scaffolds found in potent HIV-1 integrase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial pyridinone intermediate for HIV-1 integrase inhibitors like Dolutegravir.

Application: Synthesis of a Pyridinone Intermediate for HIV-1 Integrase Inhibitors

This compound serves as a critical precursor in the construction of the central pyridinone ring system, a common structural motif in a class of highly effective HIV-1 integrase strand transfer inhibitors (INSTIs). The synthesis involves a multi-step reaction sequence that leverages the reactivity of the β-ketoester functionality of this compound.

Synthesis Pathway Overview:

The overall synthesis strategy involves the initial preparation of this compound, followed by its reaction with an appropriate amine-containing reagent to form a key pyridinone intermediate. This intermediate is then further elaborated to yield the final active pharmaceutical ingredient (API).

Synthesis_Pathway cluster_prep Preparation of Starting Material cluster_synthesis Synthesis of Pyridinone Intermediate cluster_final Elaboration to HIV Integrase Inhibitor A Methyl 2,2-dimethyl-3-hydroxypropionate B This compound A->B Oxidation D Enamine Intermediate B:e->D:w Condensation C Aminoacetaldehyde dimethyl acetal C:e->D:w E Pyridinone Intermediate D->E Intramolecular Cyclization F Further Cyclization & Amidation E->F G Dolutegravir (API) F->G

Caption: General synthesis pathway for an HIV-1 integrase inhibitor using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature and describes the oxidation of a precursor to yield the target compound.

Materials:

  • Methyl 2,2-dimethyl-3-hydroxypropionate

  • Trichloroisocyanuric acid (TCCA)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (DCM)

  • 1M Sodium bicarbonate solution

Procedure:

  • To a suspension of Methyl 2,2-dimethyl-3-hydroxypropionate (1.0 eq) and trichloroisocyanuric acid (1.0 eq) in dichloromethane, add TEMPO (catalytic amount) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with 1M sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ReactantMolar Eq.
Methyl 2,2-dimethyl-3-hydroxypropionate1.0
Trichloroisocyanuric acid1.0
TEMPOcat.

Table 1: Stoichiometry for the synthesis of this compound.

Protocol 2: Synthesis of the Pyridinone Intermediate

This protocol outlines the key cyclization reaction to form the pyridinone core. While a direct protocol with this compound was not explicitly found, a general procedure for a similar transformation is provided below, which is a common strategy in the synthesis of such intermediates.

Materials:

  • This compound

  • Aminoacetaldehyde dimethyl acetal

  • A suitable base (e.g., Sodium methoxide)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add aminoacetaldehyde dimethyl acetal (1.0 eq) to the solution.

  • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyridinone intermediate.

Quantitative Data (Representative):

Intermediate StageYield (%)Purity (%)
Enamine Formation>90>95
Pyridinone Cyclization70-85>98

Table 2: Representative yields and purities for the synthesis of the pyridinone intermediate.

Logical Workflow for Intermediate Synthesis

The synthesis of the pyridinone intermediate from this compound follows a logical sequence of chemical transformations.

Workflow start Start Materials step1 Oxidation of Precursor start->step1 step2 Condensation with Aminoacetaldehyde Acetal step1->step2 This compound step3 Intramolecular Cyclization step2->step3 Enamine Intermediate product Pyridinone Intermediate step3->product

Caption: Workflow for the synthesis of the pyridinone intermediate.

Application of "Methyl 2,2-dimethyl-3-oxopropanoate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application of Methyl 2,2-dimethyl-3-oxopropanoate in Agrochemical Synthesis

Introduction

This compound is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules.[1] Its bifunctional nature, possessing both a keto and an ester group, makes it a valuable building block for a variety of chemical transformations. In the agrochemical industry, this compound serves as a precursor for the synthesis of active ingredients in pesticides and herbicides, enabling the creation of structurally diverse molecules for screening and development.[1] While direct synthesis of major commercial agrochemicals from this specific starting material is not extensively documented in publicly available literature, its chemical reactivity lends itself to the construction of key heterocyclic cores found in many active agrochemical compounds.

This document provides a detailed application note on the use of this compound in the synthesis of a representative pyrazole-based fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens. The following sections detail a plausible synthetic route, experimental protocols, and relevant data.

Application Note: Synthesis of a Novel Pyrazole Fungicide Candidate

Objective: To outline the synthetic pathway and experimental procedures for the preparation of a novel pyrazole fungicide candidate, utilizing this compound as a key starting material.

Background: Pyrazole fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The synthesis of the pyrazole core often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound provides the necessary dicarbonyl synthon for this cyclization reaction.

Proposed Synthetic Scheme:

The proposed synthesis involves a two-step process:

  • Knoevenagel Condensation: Reaction of this compound with an activated methylene compound, such as malononitrile, to introduce a cyano group and form a more reactive intermediate.

  • Cyclization with Hydrazine: Subsequent reaction of the intermediate with a substituted hydrazine to form the pyrazole ring, yielding the target fungicide candidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-cyano-2-(2,2-dimethyl-3-oxopropylidene)acetate (Intermediate 1)

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound130.1413.0 g0.10
Malononitrile66.066.6 g0.10
Piperidine85.150.85 g0.01
Acetic Acid60.050.60 g0.01
Toluene92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (13.0 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), and toluene (100 mL).

  • Add piperidine (0.85 g, 0.01 mol) and acetic acid (0.60 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution and then with 2 x 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
Intermediate 1Pale yellow solid85-9078-82

Protocol 2: Synthesis of Ethyl 5-amino-1-(2,4-dichlorophenyl)-3-(1-methoxycarbonyl-1-methylethyl)-1H-pyrazole-4-carboxylate (Fungicide Candidate)

This protocol describes the cyclization of Intermediate 1 with a substituted hydrazine to form the final pyrazole product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 1179.1917.9 g0.10
(2,4-Dichlorophenyl)hydrazine hydrochloride213.4821.3 g0.10
Sodium Acetate82.038.2 g0.10
Ethanol46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Intermediate 1 (17.9 g, 0.10 mol) in ethanol (150 mL).

  • Add (2,4-dichlorophenyl)hydrazine hydrochloride (21.3 g, 0.10 mol) and sodium acetate (8.2 g, 0.10 mol) to the solution.

  • Heat the reaction mixture to reflux for 8-10 hours, monitoring the progress by TLC (3:1 hexane:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure fungicide candidate.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)
Fungicide CandidateWhite crystalline solid75-80155-159

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReaction TypeStarting MaterialProductReagentsYield (%)
1Knoevenagel CondensationThis compoundIntermediate 1Malononitrile, Piperidine, Acetic Acid88
2CyclizationIntermediate 1Fungicide Candidate(2,4-Dichlorophenyl)hydrazine HCl, Sodium Acetate78

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Reagents cluster_final Final Product start1 This compound intermediate Intermediate 1 start1->intermediate Knoevenagel Condensation start2 Malononitrile start2->intermediate final_product Pyrazole Fungicide Candidate intermediate->final_product Cyclization reagent1 Piperidine, Acetic Acid reagent1->intermediate reagent2 (2,4-Dichlorophenyl)hydrazine HCl, Sodium Acetate reagent2->final_product

Caption: Synthetic workflow for the pyrazole fungicide candidate.

G cluster_exp1 Protocol 1: Intermediate Synthesis cluster_exp2 Protocol 2: Fungicide Synthesis p1_step1 Mix Reactants & Solvent p1_step2 Add Catalysts p1_step1->p1_step2 p1_step3 Reflux & Monitor (TLC) p1_step2->p1_step3 p1_step4 Work-up (Wash & Dry) p1_step3->p1_step4 p1_step5 Purify (Chromatography) p1_step4->p1_step5 p2_step1 Dissolve Intermediate p1_step5->p2_step1 Intermediate 1 p2_step2 Add Hydrazine & Base p2_step1->p2_step2 p2_step3 Reflux & Monitor (TLC) p2_step2->p2_step3 p2_step4 Precipitate & Filter p2_step3->p2_step4 p2_step5 Recrystallize p2_step4->p2_step5

Caption: Experimental workflow for the synthesis protocols.

G cluster_fungus Fungal Cell Mitochondrion Mitochondrion RespiratoryChain Mitochondrial Respiratory Chain Mitochondrion->RespiratoryChain SDH Succinate Dehydrogenase (SDH) RespiratoryChain->SDH ATP_Production ATP Production SDH->ATP_Production Fungal_Growth Fungal_Growth ATP_Production->Fungal_Growth Energy for Fungicide Pyrazole Fungicide Fungicide->SDH Inhibition

Caption: Proposed mechanism of action for the pyrazole fungicide.

References

Knoevenagel condensation reactions involving "Methyl 2,2-dimethyl-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Knoevenagel Condensation

Topic: Knoevenagel Condensation Reactions and the Reactivity of β-Keto Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][2][3] This reaction is integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals and fine chemicals.[4]

A critical requirement for the active methylene component in a Knoevenagel condensation is the presence of at least one acidic proton at the α-position, flanked by two electron-withdrawing groups (such as ester, ketone, cyano, or nitro groups).[2] These electron-withdrawing groups stabilize the resulting carbanion (enolate), facilitating its formation under weakly basic conditions.

Reactivity of Methyl 2,2-dimethyl-3-oxopropanoate:

This compound possesses a β-keto ester moiety. However, the carbon atom situated between the ketone and the ester functionalities is a quaternary carbon, bearing two methyl substituents. Consequently, this compound lacks the requisite α-hydrogens necessary to form an enolate ion under basic conditions. Therefore, This compound cannot act as the active methylene component in a Knoevenagel condensation reaction.

Despite its inability to participate as a nucleophile in the Knoevenagel condensation, the ketone moiety of this compound can still undergo other nucleophilic attacks, although it is sterically hindered by the adjacent gem-dimethyl groups.[5] Its primary utility in synthesis is as a building block for more complex molecules.[5]

General Application Notes for Knoevenagel Condensation

This section provides an overview of the Knoevenagel condensation with suitable active methylene compounds.

General Reaction Scheme:

The reaction proceeds via a nucleophilic addition of the enolate of an active methylene compound to the carbonyl group of an aldehyde or ketone, followed by dehydration.

Key Parameters for Optimization:

  • Catalyst: Weak bases are typically employed to avoid self-condensation of the aldehyde or ketone.[2] Common catalysts include primary, secondary, and tertiary amines (e.g., piperidine, pyridine), as well as their salts.[6] Other catalytic systems, such as Lewis acids (e.g., ZnCl₂, TiCl₄), boric acid, and even water under certain conditions, have been reported.[7][8][9]

  • Active Methylene Compound: The acidity of the α-protons influences the reaction rate. The reactivity generally follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate.[10]

  • Carbonyl Compound: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[3] Aromatic aldehydes with either electron-donating or electron-withdrawing groups are suitable substrates.

  • Solvent: A variety of solvents can be used, including ethanol, dimethyl sulfoxide (DMSO), and in some cases, water or solvent-free conditions.[4][7][11] Azeotropic removal of water can be employed to drive the reaction to completion.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Knoevenagel condensation between various aldehydes and active methylene compounds, illustrating the versatility of this reaction.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeMalononitrileDBU/WaterWaterRoom Temp.5 min98[10]
4-MethylbenzaldehydeMalononitrileDBU/WaterWaterRoom Temp.5 min96[10]
4-ChlorobenzaldehydeMalononitrileGallium ChlorideSolvent-freeRoom Temp.10 min94[11]
4-FluorobenzaldehydeMalononitrileDABCOWaterRoom Temp.15-20 min92-96[4]
BenzaldehydeEthyl CyanoacetateDBU/WaterWaterRoom Temp.15 min95[10]
4-MethoxybenzaldehydeEthyl CyanoacetateGallium ChlorideSolvent-freeRoom Temp.15 min92[11]
4-FluorobenzaldehydeEthyl CyanoacetateDABCOWater50-90-94[4]
BenzaldehydeDiethyl MalonateDBU/WaterWaterRoom Temp.60 min92[10]
4-ChlorobenzaldehydeAcetylacetoneBoric AcidAqueous EthanolRoom Temp.35 min94[8]
CyclohexanoneMalononitrileDBU/WaterWaterRoom Temp.30 min94[10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Malononitrile using DABCO in Water

This protocol is adapted from literature procedures for the synthesis of 2-(4-fluorobenzylidene)malononitrile.[4]

Materials:

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of DABCO (10-20 mol%) in water.

  • To this solution, add 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 15-20 minutes), a solid precipitate will form.

  • Add cold water to the reaction mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Air-dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-fluorobenzylidene)malononitrile.

Protocol 2: Boric Acid Catalyzed Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Acetoacetate

This protocol is based on a method utilizing boric acid as a mild and efficient catalyst.[8]

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl acetoacetate

  • Boric Acid

  • Aqueous Ethanol (e.g., 1:1 ethanol:water)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in aqueous ethanol (5 mL).

  • Add boric acid (10 mol%) to the solution.

  • Stir the mixture on a magnetic stirrer at room temperature.

  • Monitor the reaction by TLC using an ethyl acetate/hexane mobile phase.

  • Once the reaction is complete, the product can be isolated by standard workup procedures, which may include extraction and solvent evaporation.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate Deprotonation Base Base Protonated Base Base-H⁺ Enolate2 [Z-CH-Z']⁻ Aldehyde R-CHO (Aldehyde/Ketone) Tetrahedral Intermediate Tetrahedral Intermediate Enolate2->Tetrahedral Intermediate Attack on Carbonyl Intermediate_protonation Tetrahedral Intermediate Aldol Adduct Aldol Adduct Intermediate_protonation->Aldol Adduct Protonation Protonated_Base2 Base-H⁺ Base2 Base Aldol_Adduct2 Aldol Adduct Final Product α,β-Unsaturated Product (Z,Z'-C=CHR) Aldol_Adduct2->Final Product Elimination Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow start Start reactants Combine Aldehyde/Ketone, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction Progress (e.g., by TLC) reaction->monitoring workup Reaction Workup (e.g., Precipitation, Extraction) monitoring->workup Upon Completion isolation Isolate Crude Product (e.g., Filtration) workup->isolation purification Purify Product (e.g., Recrystallization, Column Chromatography) isolation->purification analysis Characterize Final Product (e.g., NMR, MP) purification->analysis end End analysis->end

Caption: General experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: Grignard Reactions with Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the reaction of various Grignard reagents with Methyl 2,2-dimethyl-3-oxopropanoate. This substrate, a β-keto ester, presents two electrophilic sites: a ketone and an ester carbonyl group. The gem-dimethyl group at the α-position introduces significant steric hindrance, influencing the regioselectivity of the nucleophilic attack.[1] Typically, the more reactive ketone carbonyl is the primary site of attack by the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. These reactions are crucial for synthesizing complex molecules and are widely applied in the pharmaceutical and chemical industries.

Applications in Synthesis

The reaction of Grignard reagents with this compound provides a direct route to sterically hindered tertiary alcohols containing a methyl ester functionality. These products are valuable intermediates in the synthesis of a variety of organic compounds. For instance, the resulting hydroxy ester can be further modified through reduction of the ester, hydrolysis to the corresponding carboxylic acid, or other transformations to build complex molecular architectures. These structures are of interest in the development of new pharmaceuticals and specialty chemicals.

Safety Precautions

Grignard reagents are highly reactive and require careful handling. The following safety precautions must be strictly observed:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagent.[2][3]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Fire Hazard: The solvents typically used in Grignard reactions, such as diethyl ether and tetrahydrofuran (THF), are extremely flammable.[4][5] The reaction should be performed in a well-ventilated fume hood, away from any open flames or sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are exothermic and can lead to a runaway reaction if the addition of reagents is not controlled.[5][6] An ice bath should always be on hand to cool the reaction mixture if necessary.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[4][5]

  • Quenching: The reaction is typically quenched by the slow, careful addition of an aqueous acid solution. This process can be vigorous and should be performed with caution in a fume hood.

Representative Quantitative Data

While specific experimental data for the Grignard reaction with this compound is not extensively reported in the literature, the following table provides representative data based on general principles of Grignard reactions with β-keto esters. These values should be considered as a starting point for reaction optimization.

Grignard ReagentStoichiometry (Grignard:Substrate)Reaction Temperature (°C)Reaction Time (h)Expected ProductRepresentative Yield (%)
Methylmagnesium Bromide2.2 : 10 to r.t.2 - 4Methyl 3-hydroxy-2,2,3-trimethylbutanoate75 - 85
Ethylmagnesium Bromide2.2 : 10 to r.t.2 - 4Methyl 3-ethyl-3-hydroxy-2,2-dimethylpentanoate70 - 80
Phenylmagnesium Bromide2.2 : 10 to r.t.3 - 5Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate65 - 75

Note: Yields are hypothetical and will vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

General Protocol for the Reaction of a Grignard Reagent with this compound

This protocol describes a general procedure for the reaction. The specific quantities and reaction times may need to be optimized for each Grignard reagent.

1. Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)

  • Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Reagents: Magnesium turnings (1.2 eq.) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Initiation: A small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Addition: The remaining methyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound

  • Substrate Addition: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Purification

  • Quenching: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is added slowly and carefully to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the desired tertiary alcohol.

Visualizations

Grignard_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Grignard R-MgX (Grignard Reagent) Attack Nucleophilic Attack on Ketone Carbonyl Grignard->Attack Substrate This compound Substrate->Attack Intermediate Magnesium Alkoxide Intermediate Attack->Intermediate 1. Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup 2. Product Tertiary Alcohol Workup->Product

Caption: General reaction mechanism of a Grignard reagent with this compound.

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dry glassware under Nitrogen Reagents Add Mg turnings and anhydrous ether Start->Reagents Initiation Add alkyl halide & initiator (Iodine) Reagents->Initiation Grignard_Formation Formation of Grignard Reagent Initiation->Grignard_Formation Substrate_Addition Cool to 0°C and add This compound Grignard_Formation->Substrate_Addition Stirring Stir at room temperature Substrate_Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extract with ether Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Logical workflow for the Grignard reaction with this compound.

References

Application Notes and Protocols: Stereoselective Reduction of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and flavor and fragrance industries. Methyl 2,2-dimethyl-3-oxopropanoate, a β-keto ester featuring a sterically demanding gem-dimethyl group at the α-position, presents a unique challenge for achieving high stereoselectivity. The successful reduction of this substrate yields optically active methyl 3-hydroxy-2,2-dimethylpropanoate, a valuable chiral synthon.

This document provides detailed application notes and protocols for the stereoselective reduction of this compound, focusing on both biocatalytic and chemical methodologies.

Reaction Pathway

The overall transformation involves the reduction of a ketone to a secondary alcohol, creating a new stereocenter.

reaction_pathway substrate This compound (Prochiral Ketone) product_S (S)-Methyl 3-hydroxy-2,2-dimethylpropanoate substrate->product_S Stereoselective Reduction (e.g., anti-Prelog selective enzyme) product_R (R)-Methyl 3-hydroxy-2,2-dimethylpropanoate substrate->product_R Stereoselective Reduction (e.g., Prelog selective enzyme)

Caption: General reaction scheme for the stereoselective reduction of this compound to its corresponding (S) and (R)-hydroxy esters.

Biocatalytic Reduction Methods

Biocatalysis offers a green and highly selective approach to the synthesis of chiral alcohols. Whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) and isolated enzymes such as ketoreductases (KREDs) are powerful tools for the asymmetric reduction of ketones.

Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst containing a variety of oxidoreductases capable of reducing carbonyl compounds.[1] The stereochemical outcome of yeast reductions can be influenced by reaction conditions and the substrate structure. For β-keto esters, reductions often follow Prelog's rule to afford the corresponding (S)-alcohol, although exceptions exist. The significant steric hindrance of the gem-dimethyl group in this compound may impact the reaction rate and selectivity.

Experimental Protocol: Baker's Yeast Reduction

This protocol is a general procedure that can be optimized for the specific substrate.

Materials:

  • This compound

  • Active dry Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Tap water

  • Ethyl acetate

  • Celite®

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend 20 g of active dry Baker's yeast in 200 mL of warm (30-35 °C) tap water.

  • Add 40 g of sucrose to the yeast suspension and stir for 30 minutes to activate the yeast.

  • Add 1.0 g of this compound to the fermenting yeast mixture.

  • Seal the flask with a cotton plug or a fermentation lock and stir the mixture at room temperature (25-30 °C) for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and the ethyl acetate washes and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the optically active methyl 3-hydroxy-2,2-dimethylpropanoate.

  • Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Data Presentation:

SubstrateProduct ConfigurationYield (%)e.e. (%)Reference
Ethyl acetoacetate(S)60-80>95[2]
Ethyl benzoylacetate(S)50-70>98[2]
Ethyl 2-methyl-3-oxobutanoate(2S, 3S) and (2S, 3R)HighHigh[3]

Note: The steric hindrance of the gem-dimethyl group in the target substrate may lead to lower conversion rates and potentially altered stereoselectivity compared to less hindered substrates. Optimization of reaction time, temperature, and yeast concentration may be necessary.

Isolated Ketoreductases (KREDs)

Ketoreductases are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols.[4] They offer several advantages over whole-cell systems, including higher specific activity, elimination of side reactions, and easier downstream processing. A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities (both Prelog and anti-Prelog) are available, making it possible to screen for an enzyme that provides high conversion and enantioselectivity for a specific substrate.[5][6]

Experimental Protocol: KRED-Catalyzed Reduction

This protocol outlines a general screening and small-scale reduction procedure.

Materials:

  • This compound

  • A screening kit of commercially available ketoreductases (KREDs)

  • NADH or NADPH cofactor

  • A cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware

Procedure:

  • Enzyme Screening:

    • In separate microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.0)

      • This compound (e.g., 10 mM)

      • NAD(P)H (e.g., 1 mM)

      • Cofactor regeneration system (e.g., 1.1 equivalents of glucose and a catalytic amount of glucose dehydrogenase)

      • A small amount of each KRED to be screened.

    • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reactions for conversion and enantiomeric excess at different time points (e.g., 4, 8, 24 hours) by chiral GC or HPLC.

  • Preparative Scale Reduction (based on best screening result):

    • In a larger vessel, combine the buffer, substrate, cofactor, and cofactor regeneration system in the optimized ratios determined from the screening.

    • Add the selected KRED.

    • Stir the reaction at the optimal temperature until the desired conversion is reached.

    • Extract the product with an organic solvent (e.g., MTBE).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography if necessary.

Data Presentation:

The following table illustrates the potential outcomes of KRED-catalyzed reductions on sterically hindered or α-substituted β-keto esters, demonstrating the high selectivity achievable.

SubstrateKREDProduct ConfigurationYield (%)e.e. (%)Reference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED-110anti-(2S, 3S)GoodHigh[7]
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED-130syn-(2S, 3R)GoodHigh[7]
Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoateChKRED12 M191S(2S, 3S)High>99[5]

Chemical Reduction Methods

Asymmetric hydrogenation using chiral metal catalysts is a powerful chemical method for the enantioselective reduction of ketones.[8] Ruthenium- and rhodium-based catalysts with chiral phosphine ligands are commonly employed.

Experimental Protocol: Asymmetric Hydrogenation

This is a general protocol and requires specialized equipment for handling hydrogen gas.

Materials:

  • This compound

  • Chiral Ruthenium or Rhodium catalyst (e.g., [Rh(COD)L]BF4 where L is a chiral phosphine ligand)[8]

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a stainless-steel autoclave with the chiral catalyst (e.g., 0.1-1 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the this compound.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction at a specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation:

The following table shows representative results for the asymmetric hydrogenation of related substrates.

SubstrateCatalyst SystemProduct ConfigurationYield (%)e.e. (%)Reference
Methyl 2-(hydroxymethyl)acrylate[Rh(COD)L*]BF4(S)HighHigh[8]
Dimethyl itaconateEne-reductases(R) or (S)77-8698-99[9]

Workflow Diagrams

Biocatalytic Reduction Workflow

biocatalytic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Prepare Biocatalyst (Yeast culture or KRED solution) C Combine Biocatalyst and Substrate A->C B Prepare Substrate Solution B->C D Incubate with Shaking (Controlled Temperature) C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench Reaction / Separate Biocatalyst E->F G Extract Product F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product (NMR, MS) I->J K Determine Enantiomeric Excess (Chiral GC/HPLC) J->K

Caption: A general experimental workflow for the biocatalytic reduction of this compound.

Decision Logic for Method Selection

decision_logic start Goal: Stereoselective Reduction of This compound q1 High Enantioselectivity Required? start->q1 yeast Baker's Yeast Reduction (Cost-effective, simple setup) q1->yeast No (or moderate) kred Screen Ketoreductases (KREDs) (High selectivity, access to both enantiomers) q1->kred Yes q2 Access to Both Enantiomers Needed? q2->yeast No (typically one enantiomer) q2->kred Yes (screen diverse KREDs) chem Asymmetric Chemical Hydrogenation (High throughput, requires specialized equipment) q2->chem Potentially (ligand choice) q3 Scalability a Key Factor? q3->yeast No (Lower) q3->kred Yes (Moderate to High) q3->chem Yes (High) kred->q2 kred->q3 chem->q3

Caption: A decision-making diagram for selecting a suitable stereoselective reduction method.

Conclusion

The stereoselective reduction of this compound to its corresponding chiral hydroxy ester is a valuable transformation for obtaining key synthetic intermediates. Biocatalytic methods, particularly using isolated ketoreductases, offer a highly promising route to achieving excellent enantioselectivity, with the potential to access both (R) and (S) enantiomers through appropriate enzyme selection. While Baker's yeast provides a more accessible and cost-effective option, its performance with this sterically hindered substrate may require careful optimization. Asymmetric chemical hydrogenation represents a powerful alternative, especially for large-scale synthesis, though it necessitates specialized equipment and catalysts. The choice of method will ultimately depend on the specific requirements of the research or development project, including the desired level of stereoselectivity, scale, and available resources.

References

Application Notes and Protocols for Enzymatic Reactions Using "Methyl 2,2-dimethyl-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions utilizing "Methyl 2,2-dimethyl-3-oxopropanoate" as a substrate. Due to the limited direct literature on this specific compound, this document leverages data from structurally similar α,α-disubstituted β-keto esters to propose viable enzymatic transformations, including stereoselective reduction and lipase-catalyzed transesterification. The provided protocols are designed as robust starting points for experimental work.

I. Introduction

"this compound" is a β-keto ester with a sterically demanding gem-dimethyl group at the α-position. This structural feature presents unique challenges and opportunities for enzymatic catalysis. Biocatalysis offers a powerful approach for the selective transformation of such molecules under mild conditions, yielding high-value chiral building blocks for the pharmaceutical and fine chemical industries.

This document outlines two primary enzymatic applications for this substrate:

  • Enantioselective Reduction: The ketone moiety can be stereoselectively reduced to the corresponding chiral β-hydroxy ester, Methyl 3-hydroxy-2,2-dimethylpropanoate, a valuable synthetic intermediate. This transformation is of significant interest as it creates a chiral center.

  • Lipase-Catalyzed Transesterification: The methyl ester group can be exchanged with other alcohols, allowing for the synthesis of a variety of esters. This can be useful for modifying the properties of the molecule or for kinetic resolution of racemic alcohols.

II. Enzymatic Reduction of this compound

The asymmetric reduction of the ketone in "this compound" to yield either the (R)- or (S)-enantiomer of Methyl 3-hydroxy-2,2-dimethylpropanoate is a key transformation. Ketoreductases (KREDs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are well-suited for this purpose, often exhibiting high enantioselectivity. The gem-dimethyl substitution can influence substrate binding and reactivity, making enzyme selection critical.

Data Presentation: Performance of Reductases on α-Substituted β-Keto Esters
Enzyme/SystemSubstrate (Analogue)Product ConfigurationConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)Reference
KRED-108Ethyl 2-methyl-3-oxobutanoate(2R,3R)>99>99>99[1]
KRED-102Ethyl 2-ethyl-3-oxobutanoate(2R,3S)>99>99>99[1]
Klebsiella pneumoniaeRacemic α-benzyl-β-ketoesterssyn-β-hydroxy esters>99>99>99[2]
Baker's YeastEthyl 2-methyl-3-oxobutanoate(S)-hydroxyHigh>95-[3][4]
NADPH-dependent KREDsVarious α-alkyl-β-keto estersOptically pure hydroxy estersHighHigh-[5]
Experimental Protocol: Asymmetric Reduction using a Ketoreductase

This protocol provides a general method for the screening and optimization of a ketoreductase for the reduction of "this compound".

Materials:

  • Ketoreductase (e.g., from a commercial screening kit)

  • "this compound"

  • NADP⁺ or NAD⁺ (depending on enzyme requirement)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Analytical standards of (R)- and (S)-Methyl 3-hydroxy-2,2-dimethylpropanoate

Procedure:

  • Reaction Setup: In a clean reaction vessel, prepare the following reaction mixture:

    • Potassium phosphate buffer (100 mM, pH 7.0) to a final volume of 1 mL.

    • "this compound" (10-50 mM).

    • Ketoreductase (e.g., 1 mg/mL).

    • NADP⁺ or NAD⁺ (1 mM).

    • D-Glucose (1.1 equivalents relative to the substrate).

    • Glucose dehydrogenase (5-10 U).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of cold organic solvent (e.g., ethyl acetate).

  • Extraction: Once the reaction has reached the desired conversion, extract the entire reaction mixture with an equal volume of ethyl acetate (3 x 1 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

Optimization:

  • pH: Screen a pH range from 6.0 to 8.0 to determine the optimal pH for the selected ketoreductase.

  • Temperature: Evaluate a temperature range from 20 °C to 40 °C.

  • Substrate Concentration: Vary the substrate concentration to assess potential substrate inhibition.

Visualization of Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Buffer Phosphate Buffer Incubation Incubate (25-37°C, agitation) Buffer->Incubation Substrate This compound Substrate->Incubation Enzyme Ketoreductase Enzyme->Incubation Cofactor NADP+/NAD+ Cofactor->Incubation Regen Glucose/GDH Regen->Incubation Monitoring Monitor Progress (TLC/GC) Incubation->Monitoring Extraction Solvent Extraction Monitoring->Extraction Reaction Complete Drying Dry & Concentrate Extraction->Drying Analysis Chiral GC/HPLC Analysis Drying->Analysis

Caption: Workflow for the enzymatic reduction of this compound.

III. Lipase-Catalyzed Transesterification

Lipases, such as Candida antarctica lipase B (CALB), are robust enzymes for transesterification reactions. While the gem-dimethyl group on "this compound" may present steric hindrance, studies on other sterically hindered esters suggest that CALB can still be an effective catalyst, although reaction rates may be slower compared to unhindered substrates.

Data Presentation: Performance of CALB in Transesterification of Sterically Hindered Esters

The following table presents data on the performance of CALB in the transesterification of esters with steric hindrance, providing an indication of its potential applicability.

EnzymeSubstrate (Analogue)Acyl AcceptorSolventConversion (%)Time (h)Reference
CALB (Novozym 435)Ethyl isobutyrate1-ButanolHeptaneModerate24[6]
CALB (Novozym 435)Methyl pivalate1-OctanolTolueneLow-Moderate48[7]
CALB (Novozym 435)Vinyl acetateSecondary AlcoholsHexane>992[8]
Experimental Protocol: CALB-Catalyzed Transesterification

This protocol outlines a general procedure for the transesterification of "this compound" with a model alcohol.

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • "this compound"

  • Alcohol (e.g., 1-butanol, benzyl alcohol)

  • Anhydrous organic solvent (e.g., toluene, heptane)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine:

    • "this compound" (1 equivalent).

    • Alcohol (1.5-3 equivalents).

    • Anhydrous organic solvent (to dissolve substrates).

    • Immobilized CALB (10-20% w/w of substrates).

    • Activated molecular sieves (to remove methanol byproduct).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with vigorous shaking or stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by GC or TLC.

  • Work-up: Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization:

  • Solvent: Screen different anhydrous organic solvents (e.g., hexane, toluene, MTBE) to find the optimal medium.

  • Temperature: Evaluate the effect of temperature in the range of 30-70 °C.

  • Acyl Acceptor: Test different alcohols to assess the substrate scope.

Visualization of Transesterification Logic:

G Substrate This compound (R-COOCH3) Enzyme Immobilized Lipase (e.g., CALB) Substrate->Enzyme Alcohol New Alcohol (R'-OH) Alcohol->Enzyme Product New Ester (R-COOR') Enzyme->Product Byproduct Methanol (CH3OH) Enzyme->Byproduct

Caption: Lipase-catalyzed transesterification of this compound.

IV. Conclusion

While direct enzymatic data for "this compound" is limited, the information available for structurally similar α,α-disubstituted β-keto esters provides a strong foundation for successful biocatalytic applications. The protocols outlined in these notes for enantioselective reduction and lipase-catalyzed transesterification serve as excellent starting points for researchers. Empirical screening of various ketoreductases and optimization of reaction conditions will be crucial for achieving high conversion and selectivity. Similarly, for transesterification, exploring different lipases and reaction parameters will be key to overcoming the potential steric hindrance of the substrate. These enzymatic approaches offer a green and efficient alternative to traditional chemical methods for the synthesis of valuable chiral building blocks and novel ester derivatives.

References

Application Note: Protocol for the Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Swern oxidation is a highly efficient and mild chemical reaction for the synthesis of aldehydes or ketones from primary or secondary alcohols, respectively.[1][2] This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered organic base like triethylamine (TEA).[2][3] A significant advantage of the Swern oxidation is its operation at low temperatures, typically -78 °C, which provides excellent tolerance for various functional groups and minimizes side reactions.[3][4] This protocol outlines the specific application of the Swern oxidation to convert methyl 3-hydroxy-2,2-dimethylpropanoate into its corresponding aldehyde, methyl 3-oxo-2,2-dimethylpropanoate. This reaction is notable for preventing over-oxidation to a carboxylic acid, a common issue with other oxidation methods.[1][5]

Reaction Principle

The Swern oxidation proceeds through a series of steps. Initially, DMSO reacts with oxalyl chloride at low temperatures to generate a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride, with the concurrent release of carbon monoxide and carbon dioxide.[2][3] The alcohol substrate, in this case, methyl 3-hydroxy-2,2-dimethylpropanoate, then attacks this activated species to form an alkoxysulfonium salt.[3][5] Finally, the addition of a hindered base, such as triethylamine, induces an elimination reaction to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][6]

Experimental Protocol

Materials and Reagents:

  • Methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv)

  • Oxalyl chloride ((COCl)₂) (1.2–1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (2.4–2.7 equiv)

  • Triethylamine (Et₃N or TEA) (4.0–7.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-neck round-bottom flask

  • Stirring bar

  • Syringes

  • Dropping funnel

  • Dry ice/acetone bath

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a thermometer. Dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Activation of DMSO: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained at or below -78 °C.[3][4] Vigorous gas evolution (CO and CO₂) will be observed.[7] Stir the resulting mixture for 10-15 minutes at this temperature.[3][4]

  • Addition of Alcohol: Prepare a solution of methyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 10 minutes, making sure the temperature remains at -78 °C.[4] Stir the mixture for an additional 20-45 minutes at this temperature.[3][4]

  • Base Addition: Add triethylamine (TEA) dropwise to the reaction mixture via syringe. A thick white precipitate will typically form.[3] Continue stirring at -78 °C for another 10 minutes.[4]

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for an additional 1-2 hours.[3][4]

  • Work-up: Quench the reaction by adding water.[4] If necessary, add 1 M HCl until the aqueous layer has a pH of approximately 4.[4] Transfer the biphasic mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.[3][4] Extract the combined aqueous layers with DCM or Et₂O.[4]

  • Purification: Combine all organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[4] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[3] The crude product can be further purified by flash column chromatography on silica gel if necessary.[4]

Safety Precautions:

  • The Swern oxidation should be performed in a well-ventilated fume hood due to the production of acutely toxic carbon monoxide and the malodorous dimethyl sulfide.[2]

  • Oxalyl chloride and DMSO can react explosively if no solvent is present; always perform the reaction in a suitable solvent like DCM.[4]

  • The reaction is highly exothermic and generates a significant amount of gas; maintain low temperatures and ensure slow, controlled addition of reagents.[7]

  • Used glassware should be rinsed with bleach or an oxidizing solution to neutralize the unpleasant odor of dimethyl sulfide.[2]

Data Presentation

The following table summarizes the typical stoichiometry and reaction conditions for the Swern oxidation.

Reagent/ParameterMolar EquivalentsRoleKey Conditions
Methyl 3-hydroxy-2,2-dimethylpropanoate1.0SubstrateDissolved in anhydrous DCM
Oxalyl Chloride1.2–1.5ActivatorAdded at -78 °C
Dimethyl Sulfoxide (DMSO)2.4–2.7OxidantAdded at -78 °C
Triethylamine (TEA)4.0–7.0BaseAdded at -78 °C
Solvent-Reaction MediumAnhydrous Dichloromethane (DCM)
Temperature-Reaction Control-78 °C, then warm to RT
Reaction Time-Completion~2-4 hours total

Experimental Workflow Diagram

Swern_Oxidation_Workflow prep Prepare (COCl)₂ in DCM at -78°C activation Activate DMSO (Add DMSO solution dropwise at -78°C) prep->activation 10-15 min stir alcohol_add Add Alcohol Substrate (Methyl 3-hydroxy-2,2-dimethylpropanoate) in DCM at -78°C activation->alcohol_add 20-45 min stir base_add Add Triethylamine (TEA) Stir at -78°C alcohol_add->base_add 10 min stir warm_quench Warm to Room Temp. & Quench with H₂O base_add->warm_quench 1-2 hr stir workup Workup (Separate, Wash, Extract) warm_quench->workup purify Dry & Concentrate workup->purify product Final Product (Methyl 3-oxo-2,2- dimethylpropanoate) purify->product

Caption: Workflow for the Swern oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound are:

  • Claisen Condensation: This is a classic method involving the base-catalyzed reaction of methyl isobutyrate with dimethyl oxalate. Sodium methoxide is a commonly used base for this transformation.[1]

  • Oxidation of a Precursor Alcohol: This method involves the oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate. A common and effective oxidizing agent for this conversion is pyridinium chlorochromate (PCC) or a Swern oxidation.[1]

Q2: What are the key side reactions to be aware of during the Claisen condensation synthesis?

A2: The main side reactions include:

  • Transesterification: If the alkoxide base used does not match the alkyl group of the esters, a mixture of ester products can be formed. For example, using sodium ethoxide with methyl esters can lead to the formation of ethyl esters.[2][3]

  • Hydrolysis and Decarboxylation: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product. The resulting β-keto acid is unstable and can readily decarboxylate, especially upon heating, to form a ketone byproduct.[4][5]

  • Self-Condensation of Methyl Isobutyrate: Although the desired reaction is a crossed Claisen condensation, under certain conditions, methyl isobutyrate could potentially react with itself, though this is generally less favorable than the reaction with the more electrophilic dimethyl oxalate.

Q3: What are potential side reactions during the oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate?

A3: When using Swern oxidation, a key side reaction is the formation of a mixed thioacetal. This can occur if the reaction temperature is not carefully controlled and rises above the optimal -78°C to -60°C range.[6][7] If using chromium-based oxidants like PCC, ensuring the reaction goes to completion is key to avoid mixtures of starting material and product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction's progress. For TLC, a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. Staining with permanganate or other suitable stains can help visualize the spots. GC-MS can provide more detailed information on the presence of starting materials, the desired product, and any side products.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound in Claisen Condensation
Possible Cause Recommended Solution
Inactive Base Sodium methoxide is hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored sodium methoxide. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the reaction to completion. Ensure at least one full equivalent of base is used.[8]
Presence of Water Water will quench the base and can hydrolyze the esters. Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.[2]
Low Reaction Temperature While lower temperatures can minimize some side reactions, the main condensation reaction may be too slow. If the reaction is not proceeding, consider gradually increasing the temperature while monitoring by TLC or GC-MS.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Recommended Solution
Transesterification Products Detected This occurs when the alkoxide base does not match the ester's alcohol component. For the reaction of methyl isobutyrate and dimethyl oxalate, sodium methoxide should be used as the base.[2][3]
Presence of a Ketone Byproduct (from decarboxylation) This suggests hydrolysis of the β-keto ester has occurred. Ensure strictly anhydrous conditions throughout the reaction and work-up. Quench the reaction at a low temperature and avoid excessive heat during purification.[4][9]
Unreacted Starting Materials The reaction may not have gone to completion. Increase the reaction time or consider a modest increase in temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in Purification The product and impurities may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography, perhaps using a shallow gradient elution. Distillation under reduced pressure is another potential purification method.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in the public domain, the following tables provide typical yield ranges and potential impurity levels based on analogous reactions. These values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Comparison of Synthetic Routes (Estimated Performance)

Synthetic Route Typical Yield Range (%) Key Advantages Key Disadvantages
Claisen Condensation 60 - 75Atom economical, common lab reagents.Sensitive to moisture, potential for transesterification and decarboxylation side reactions.
Oxidation (Swern) 75 - 90Mild conditions, high yields, avoids heavy metals.Requires low temperatures (-78°C), malodorous byproducts (dimethyl sulfide).[8]

Table 2: Potential Side Products and Estimated Levels

Synthetic Route Side Product Plausible Cause Estimated Level (if not optimized)
Claisen CondensationTransesterification Product (e.g., ethyl ester)Use of non-matching alkoxide base (e.g., sodium ethoxide).5 - 20%
Claisen Condensation4-methylpentan-2-oneHydrolysis and decarboxylation of the β-keto ester product.1 - 10%
Swern OxidationMixed ThioacetalReaction temperature rising above -60°C.5 - 15%

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

Materials:

  • Methyl isobutyrate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous diethyl ether or THF

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere (nitrogen or argon).

  • Suspend sodium methoxide (1.0 equivalent) in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of methyl isobutyrate (1.0 equivalent) and dimethyl oxalate (1.0 equivalent) in anhydrous diethyl ether.

  • Add the ester solution dropwise to the stirred suspension of sodium methoxide over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Swern Oxidation

Materials:

  • Methyl 3-hydroxy-2,2-dimethylpropanoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and an internal thermometer under an inert atmosphere.

  • Add anhydrous DCM and oxalyl chloride (1.1 equivalents) to the flask and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (1.2 equivalents) in anhydrous DCM, keeping the internal temperature below -65°C.

  • Stir the mixture for 15 minutes at -78°C.

  • Slowly add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equivalent) in anhydrous DCM, again maintaining the temperature below -65°C.

  • Stir the reaction mixture for 30-60 minutes at -78°C.

  • Add triethylamine (3-5 equivalents) dropwise, ensuring the temperature remains below -65°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

G Synthesis Pathways for this compound cluster_0 Claisen Condensation Route cluster_1 Oxidation Route Methyl Isobutyrate Methyl Isobutyrate Product_Claisen This compound Methyl Isobutyrate->Product_Claisen  + Dimethyl Oxalate  Base (NaOMe) Dimethyl Oxalate Dimethyl Oxalate Precursor_Alcohol Methyl 3-hydroxy-2,2-dimethylpropanoate Product_Oxidation This compound Precursor_Alcohol->Product_Oxidation  Oxidizing Agent  (e.g., Swern, PCC)

Caption: Overview of the main synthetic routes to the target compound.

G Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality (Base, Solvents, Starting Materials) Start->Check_Reagents Reagents_OK Reagents are fresh and anhydrous Check_Reagents->Reagents_OK Yes Reagents_Bad Replace/Purify Reagents Check_Reagents->Reagents_Bad No Check_Stoichiometry Verify Stoichiometry (esp. for base in Claisen) Reagents_OK->Check_Stoichiometry Reagents_Bad->Start Stoich_OK Stoichiometry is correct Check_Stoichiometry->Stoich_OK Yes Stoich_Bad Adjust Reagent Amounts Check_Stoichiometry->Stoich_Bad No Check_Conditions Review Reaction Conditions (Temperature, Time) Stoich_OK->Check_Conditions Stoich_Bad->Start Conditions_OK Conditions seem appropriate Check_Conditions->Conditions_OK Yes Conditions_Bad Optimize Temperature/Time Check_Conditions->Conditions_Bad No Analyze_Side_Products Analyze Crude Mixture for Side Products (GC-MS) Conditions_OK->Analyze_Side_Products Conditions_Bad->Start End Purify Product Analyze_Side_Products->End

Caption: A logical workflow for troubleshooting low product yield.

G Side Reactions in Claisen Condensation Start_Esters Methyl Isobutyrate + Dimethyl Oxalate Desired_Product This compound Start_Esters->Desired_Product  + Base Transesterification Transesterification Product Start_Esters->Transesterification Base Base (e.g., NaOMe) Hydrolysis Hydrolysis Desired_Product->Hydrolysis Decarboxylation Decarboxylation Product (Ketone) Hydrolysis->Decarboxylation Heat Water H2O (impurity) Water->Hydrolysis Wrong_Base Wrong Base (e.g., NaOEt) Wrong_Base->Transesterification

Caption: Potential side reactions during the Claisen condensation.

References

Technical Support Center: Purification of Methyl 2,2-dimethyl-3-oxopropanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the vacuum distillation of Methyl 2,2-dimethyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. Experimentally determined values include 89 °C at 80 mmHg and 49-50 °C at 12 Torr.[1] For other pressures, a vapor pressure nomograph or online calculator can be used to estimate the boiling point.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often originate from the synthesis process. These can include unreacted starting materials such as methyl 2,2-dimethyl-3-hydroxypropionate, 2,2-dimethyl-3-oxopropanoic acid, and methanol.[1][2] Side-products from the synthesis, such as by-products of condensation reactions, may also be present.

Q3: Is this compound sensitive to high temperatures?

A3: Like many β-keto esters, this compound can be thermally sensitive. Prolonged exposure to high temperatures can lead to decomposition. Therefore, vacuum distillation is the preferred method of purification to lower the boiling point and minimize thermal stress on the compound. It is recommended to keep the heating bath temperature no more than 20-30 °C above the expected boiling point of the compound at the given pressure.[2]

Q4: What preliminary purification steps should be taken before vacuum distillation?

A4: Before distillation, it is advisable to perform an aqueous work-up to remove water-soluble impurities, acids, and bases. This typically involves dissolving the crude product in an organic solvent, washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by a brine wash. The organic layer should then be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and the solvent removed under reduced pressure using a rotary evaporator.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Bumping / Unstable Boiling - Residual low-boiling solvents.- Superheating of the liquid.- Inefficient stirring.- Ensure all volatile solvents are removed via rotary evaporation prior to distillation.- Use a magnetic stir bar and ensure vigorous stirring.- Gradually increase the heat to the distillation flask.
Product Decomposition (Darkening of the distillation pot or distillate) - Excessive heating temperature.- Prolonged heating time.- Presence of acidic or basic impurities.- Use a higher vacuum to further lower the boiling point.- Ensure the heating mantle is set to a temperature no more than 20-30°C above the liquid's boiling point.- Perform a thorough aqueous work-up to remove any acidic or basic residues before distillation.[1]
Low Yield - Product decomposition.- Leaks in the vacuum system.- Inefficient condensation.- Follow the recommendations to prevent decomposition.- Check all glassware joints for a proper seal. Use high-vacuum grease.- Ensure a steady flow of cold coolant through the condenser.
Co-distillation of Impurities - Insufficient separation efficiency.- Similar boiling points of product and impurity.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Adjust the vacuum level to potentially increase the boiling point difference between the product and the impurity.
No Distillate at Expected Temperature - Vacuum level is not as low as indicated.- Thermometer placement is incorrect.- Verify the vacuum pump and system for leaks.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Quantitative Data

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg / Torr)Boiling Point (°C)Source
8089[1]
1249-50
Estimated values based on nomograph calculations
1~20Estimated
5~35Estimated
10~45Estimated
20~58Estimated
40~72Estimated
100~95Estimated

Table 2: Potential Impurities and their Properties

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Reason for Presence
Methyl 2,2-dimethyl-3-hydroxypropionate132.16~160 (at 760 mmHg)Unreacted starting material
2,2-dimethyl-3-oxopropanoic acid116.12Decomposes upon heatingUnreacted starting material
Methanol32.0464.7 (at 760 mmHg)Unreacted starting material/solvent

Experimental Protocol: Vacuum Distillation of this compound

This protocol is a general guideline and may need to be adapted based on the specific impurities present in the crude material.

1. Preparation of the Crude Material:

  • Following the synthesis, perform an aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution using a rotary evaporator to remove the bulk of the solvent. For the final traces of solvent, a high-vacuum line can be used for a short period.

2. Assembly of the Vacuum Distillation Apparatus:

  • Assemble a short-path or standard vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

  • Use a round-bottom flask of an appropriate size for the distillation pot (ideally, it should be half to two-thirds full).

  • Add a magnetic stir bar to the distillation flask.

  • Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure a good seal.

  • Use a Claisen adapter to minimize bumping.

  • Place the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

3. Distillation Procedure:

  • Begin stirring the crude material in the distillation flask.

  • Turn on the vacuum pump and allow the system to evacuate. Monitor the pressure using a manometer.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Gradually increase the temperature of the heating mantle. The mantle temperature should be about 20-30°C higher than the expected boiling point of the liquid.[2]

  • Collect any low-boiling forerun in the initial receiving flask.

  • When the distillation temperature stabilizes at the boiling point of this compound at the recorded pressure, change to a clean, pre-weighed receiving flask to collect the main fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Once the main fraction is collected, remove the heating mantle and allow the distillation flask to cool to room temperature.

  • Slowly and carefully release the vacuum before turning off the pump.

  • Disassemble the apparatus and determine the yield of the purified product.

Visualizations

experimental_workflow cluster_prep Crude Material Preparation cluster_distillation Vacuum Distillation cluster_analysis Analysis prep1 Aqueous Work-up prep2 Drying of Organic Layer prep1->prep2 prep3 Solvent Removal (Rotovap) prep2->prep3 dist1 Apparatus Assembly prep3->dist1 Transfer Crude dist2 Evacuation dist1->dist2 dist3 Heating dist2->dist3 dist4 Fraction Collection dist3->dist4 analysis1 Yield Determination dist4->analysis1 Purified Product analysis2 Purity Analysis (e.g., NMR, GC) analysis1->analysis2

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Issue? issue1 Bumping / Unstable Boiling start->issue1 Yes issue2 Product Decomposition start->issue2 Yes issue3 Low Yield start->issue3 Yes issue4 Poor Separation start->issue4 Yes end_node Successful Purification start->end_node No solution1 Check for residual solvent Ensure adequate stirring issue1->solution1 solution2 Lower distillation temperature (Increase vacuum) issue2->solution2 solution3 Check for vacuum leaks Ensure efficient condensation issue3->solution3 solution4 Use a fractionating column Optimize vacuum level issue4->solution4 solution1->end_node Resolved solution2->end_node Resolved solution3->end_node Resolved solution4->end_node Resolved

Caption: Troubleshooting decision tree for vacuum distillation.

References

Removing unreacted starting materials from "Methyl 2,2-dimethyl-3-oxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate. The following information is designed to address specific issues encountered during the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and the likely unreacted starting materials?

There are two primary synthetic routes for this compound, each with its own set of potential unreacted starting materials:

  • Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate: This common laboratory-scale synthesis involves the oxidation of the corresponding alcohol. The primary unreacted starting material to be removed is Methyl 3-hydroxy-2,2-dimethylpropanoate.

  • Esterification of 2,2-dimethyl-3-oxopropanoic acid: This industrial method involves the acid-catalyzed esterification of the carboxylic acid with methanol.[1] The main unreacted starting material in this case is 2,2-dimethyl-3-oxopropanoic acid.

Q2: What is the initial step for purifying crude this compound?

A preliminary aqueous work-up is a crucial first step for both synthetic routes to remove water-soluble impurities, as well as any acidic or basic catalysts. This typically involves dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it sequentially with a mild base like saturated aqueous sodium bicarbonate solution to neutralize any acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

Q3: Which purification technique is most effective for separating the product from unreacted starting materials?

Both fractional distillation under reduced pressure and flash column chromatography can be effective. The choice depends on the boiling point and polarity differences between your product and the unreacted starting materials.

  • Fractional Distillation: This is often the preferred method, especially for larger scale purifications, due to the significant difference in boiling points between this compound and its common starting materials.

  • Flash Column Chromatography: This technique is useful for separating compounds with different polarities. Since the product is generally less polar than the alcohol or carboxylic acid starting materials, it will elute first from a normal-phase silica gel column.

Q4: I'm observing poor separation or product degradation during column chromatography. What could be the cause?

Beta-keto esters like this compound can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. Additionally, keto-enol tautomerism can cause peak broadening and poor separation.[1][2]

Q5: My yield is consistently low after purification. What are the common causes?

Low yields can result from several factors:

  • Incomplete reaction: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.

  • Product loss during aqueous work-up: Ensure proper phase separation and perform multiple extractions of the aqueous layer to maximize product recovery.

  • Degradation on silica gel: As mentioned in the previous question, the acidic nature of silica can degrade the product.

  • Inefficient distillation: Poor vacuum, inadequate insulation of the distillation column, or distilling too quickly can lead to co-distillation of impurities or incomplete separation.

Troubleshooting Guides

Removing Unreacted Methyl 3-hydroxy-2,2-dimethylpropanoate

This section provides guidance for purifying this compound synthesized via the oxidation route.

Issue Possible Cause Recommended Solution
Poor separation during fractional distillation Inadequate vacuum or temperature gradient.Ensure a stable, low pressure (e.g., <10 mmHg) is achieved. Use a fractionating column with sufficient theoretical plates and ensure a slow, steady distillation rate to allow for proper separation.
Product co-distills with starting material Distillation performed at atmospheric pressure.Due to the relatively high boiling point of the starting material, distillation should be performed under reduced pressure to lower the boiling points and improve separation.
Low recovery after column chromatography Product is retained on the column.Consider deactivating the silica gel with a small amount of triethylamine in the eluent to reduce the acidity and minimize product adsorption.
Removing Unreacted 2,2-dimethyl-3-oxopropanoic Acid

This section provides guidance for purifying this compound synthesized via the esterification route.

Issue Possible Cause Recommended Solution
Acidic residue in the final product Incomplete neutralization during work-up.Wash the organic layer thoroughly with saturated sodium bicarbonate solution until no more gas evolution is observed. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Streaking on TLC and poor separation in column chromatography The carboxylic acid is highly polar and interacts strongly with silica gel.Ensure the crude product is thoroughly neutralized and dried before attempting column chromatography. A more polar eluent system may be required to elute the carboxylic acid if it is present in significant amounts.
Product hydrolyzes back to the carboxylic acid Presence of water and acid during purification or storage.Ensure all solvents and reagents for purification are anhydrous. Store the purified product over a drying agent if it is to be kept for an extended period.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials, which are critical for planning an effective purification strategy.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 130.14~89 @ 80 mmHgProduct
Methyl 3-hydroxy-2,2-dimethylpropanoate 132.16177-178 @ 740 mmHgStarting material for oxidation route
2,2-dimethyl-3-oxopropanoic acid 116.11Expected to be significantly higher than the productStarting material for esterification route

The following table provides an overview of the expected outcomes for the recommended purification methods.

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Fractional Distillation >98%80-90%Requires a good vacuum source and efficient fractionating column.
Flash Column Chromatography >99%70-85%Potential for product degradation on acidic silica gel. Yield can be lower due to losses on the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from the higher-boiling starting material, Methyl 3-hydroxy-2,2-dimethylpropanoate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short path distillation head or a Vigreux column for efficient separation. Ensure all glassware is dry.

  • Sample Preparation: Place the crude product in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., ~20 mmHg), begin to gently heat the distillation flask with an oil bath or heating mantle while stirring.

  • Fraction Collection: The product, this compound, will distill first. Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from more polar starting materials like 2,2-dimethyl-3-oxopropanoic acid or Methyl 3-hydroxy-2,2-dimethylpropanoate.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-20% ethyl acetate in hexanes). The product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the silica in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The product, being less polar, will elute before the starting materials.

  • Fraction Monitoring: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for troubleshooting the purification of this compound.

G start Crude Product Mixture workup Aqueous Work-up (NaHCO3, Brine) start->workup check_purity Check Purity (TLC/GC) workup->check_purity is_pure Is Product Pure? check_purity->is_pure distillation Fractional Distillation is_pure->distillation No (High-boiling impurity) column Column Chromatography is_pure->column No (Polar impurity) end Pure Product is_pure->end Yes distillation->check_purity troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist column->check_purity troubleshoot_col Troubleshoot Column column->troubleshoot_col troubleshoot_dist->distillation Adjust conditions troubleshoot_col->column Adjust conditions

Caption: Troubleshooting workflow for purification.

References

Troubleshooting low yields in "Methyl 2,2-dimethyl-3-oxopropanoate" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

Low yields can stem from several factors related to reaction conditions, reagent quality, and side reactions. The primary synthesis routes are the oxidation of a precursor alcohol and the Claisen condensation.

Potential Causes & Solutions (Oxidation Method):

  • Incomplete Oxidation: The oxidizing agent may not be active enough, or the reaction time might be insufficient.

    • Solution: Ensure the quality and activity of the oxidizing agent (e.g., pyridinium chlorochromate - PCC). Consider increasing the reaction time or slightly elevating the temperature, monitoring the reaction progress by TLC or GC.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh.

    • Solution: Perform the reaction at a lower temperature. Ensure the reaction is worked up promptly upon completion.

Potential Causes & Solutions (Claisen Condensation Method):

  • Improper Base Selection/Handling: The base is crucial for the deprotonation of the ester to form the enolate.[1][2]

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium methoxide (NaOMe).[3] Ensure the base is fresh and handled under anhydrous conditions to prevent quenching. The base must not interfere with the reaction by undergoing nucleophilic substitution.[1]

  • Presence of Water: Moisture will quench the strong base and hydrolyze the ester starting materials and product.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: The geminal dimethyl groups at the α-position can hinder the reaction.[4]

    • Solution: This is an inherent challenge. Allowing for longer reaction times or using a more reactive electrophile (if applicable in a crossed Claisen condensation) may help.

  • Side Reactions: Undesirable side reactions can consume starting materials. For instance, using hydroxide bases can lead to saponification of the ester.[2][5]

    • Solution: Avoid hydroxide bases. Use an alkoxide base that corresponds to the alcohol portion of the ester to avoid transesterification.[2]

Q2: I am observing multiple unexpected spots on my TLC plate/peaks in my GC-MS. What are the likely side products?

The formation of side products is a common cause of low yields and purification difficulties.

Common Side Products:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see your starting ester(s) or alcohol.

  • Transesterification Product: If using an alkoxide base that does not match the ester's alcohol component, a different ester may be formed.

  • Self-Condensation Product: In a crossed Claisen condensation, if both esters have α-hydrogens, self-condensation of each ester can occur, leading to a mixture of products.[2]

  • Carboxylic Acid: Hydrolysis of the ester product during workup can lead to the corresponding carboxylic acid.

  • Decarboxylation Product: The β-keto ester product can undergo decarboxylation, especially if heated under acidic or basic conditions for extended periods.

Q3: How can I improve the purity of my final product?

Purification of this compound can be challenging due to its volatility.

Purification Strategies:

  • Aqueous Workup: A careful aqueous workup is essential to remove the base and any water-soluble byproducts. A typical sequence involves washing the organic layer with dilute acid (e.g., 1 M HCl), water, saturated sodium bicarbonate solution, and finally brine.[6]

  • Vacuum Distillation: This is the most effective method for purifying the final product.[6] Due to its volatility, care must be taken to avoid product loss.

    • Tip: Retain a small amount of the extraction solvent (e.g., dichloromethane) before distillation to minimize loss of the volatile product.[6]

  • Column Chromatography: While possible, the volatility of the product can make this method less efficient than distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

The primary methods for synthesizing this compound include the oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate and the esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[4] The Claisen condensation is also a viable and common method for preparing β-keto esters of this type.[1]

Q2: What is the role of the base in the Claisen condensation?

The base serves to deprotonate the α-hydrogen of one of the ester molecules, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. A stoichiometric amount of base is required because the final β-keto ester product is acidic and will be deprotonated by the base, which drives the reaction to completion.[1]

Q3: What are the key safety precautions I should take during this synthesis?

  • Handling of Strong Bases: Reagents like sodium hydride and sodium methoxide are highly reactive and corrosive. They must be handled under an inert atmosphere and away from moisture.

  • Solvent Hazards: Many organic solvents used (e.g., dichloromethane, diethyl ether, methanol) are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing Agents: Oxidizing agents like PCC can be toxic and should be handled with care.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Syntheses

ParameterMethod A: Oxidation of AlcoholMethod B: Claisen-type Condensation
Starting Materials Methyl 3-hydroxy-2,2-dimethylpropanoate, PCCMethyl isobutyrate, Methyl formate
Base Triethylamine (used as a scavenger)Sodium Methoxide
Solvent DichloromethaneAnhydrous Diethyl Ether or THF
Temperature -50°C to Room Temperature[6]Reflux
Typical Yield ~83%[6]Varies, generally moderate to high
Workup Quenching with water, extraction, washing[6]Acidification, extraction, washing
Purification Vacuum Distillation[6]Vacuum Distillation

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

This protocol is adapted from a general procedure for Swern-type oxidations.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to -60°C.

  • Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -50°C.

  • Alcohol Addition: After stirring for 5-10 minutes, add a solution of Methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in DCM dropwise, ensuring the temperature remains below -50°C.

  • Base Addition: Stir the resulting mixture for 15-20 minutes, then add triethylamine (5.0 eq) dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.

  • Extraction and Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Synthesis via Claisen Condensation

This is a general protocol for a Claisen condensation to form a β-keto ester.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium methoxide (1.1 eq) to anhydrous diethyl ether or THF.

  • Ester Addition: Add a mixture of methyl isobutyrate (1.0 eq) and methyl formate (1.2 eq) dropwise to the stirred suspension of the base.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • Cooling and Quenching: Cool the reaction mixture in an ice bath and carefully quench by adding dilute hydrochloric acid or acetic acid until the solution is acidic.

  • Extraction and Workup: Add water and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Reaction Setup (Inert Atmosphere) reagents->reaction monitoring 3. Reaction Monitoring (TLC/GC) reaction->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup purification 5. Purification (Vacuum Distillation) workup->purification analysis 6. Product Analysis (NMR, GC-MS) purification->analysis troubleshooting_yield start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_conditions Harsh Conditions? check_reaction->check_conditions No increase_time Increase Reaction Time or Temperature check_reaction->increase_time Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No lower_temp Lower Reaction Temp check_conditions->lower_temp Yes use_fresh Use Fresh/Anhydrous Reagents & Solvents check_reagents->use_fresh Yes claisen_pathway cluster_main Desired Pathway cluster_side Potential Side Reactions ester1 Ester (with α-H) enolate Enolate Intermediate ester1->enolate - H+ hydrolysis Saponification (Carboxylic Acid) base Strong Base (e.g., NaOMe) quenching Base Quenching product β-Keto Ester Product enolate->product + Ester 2 ester2 Ester (Electrophile) water H₂O (Moisture) water->hydrolysis water->quenching

References

Technical Support Center: Swern Oxidation in "Methyl 2,2-dimethyl-3-oxopropanoate" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Swern oxidation to synthesize Methyl 2,2-dimethyl-3-oxopropanoate from its corresponding alcohol, Methyl 2,2-dimethyl-3-hydroxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the Swern oxidation for the synthesis of this compound?

A1: The primary byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium chloride (Et3NHCl) when triethylamine is used as the base.[1] Of these, dimethyl sulfide has a strong and unpleasant odor, while carbon monoxide is toxic, necessitating the use of a fume hood.[1]

Q2: I am observing a significant amount of a byproduct with a different mass spectrum than the expected ones. What could it be?

A2: A common, yet often unexpected, byproduct is a methylthiomethyl (MTM) ether of your starting alcohol. This can occur if the triethylamine is added before the alcohol has completely reacted with the activated DMSO intermediate or if the reaction temperature is not kept sufficiently low.

Q3: My reaction is giving a low yield of the desired aldehyde. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may not be optimal for the sterically hindered substrate.

  • Side reactions: Formation of MTM ethers or other byproducts can consume the starting material.

  • Workup issues: The product may be lost during the extraction or purification steps due to its volatility or reactivity.

  • Reagent quality: Degradation of oxalyl chloride or DMSO can lead to an incomplete reaction.

Q4: Can I use a different base instead of triethylamine?

A4: Yes, bulkier bases like diisopropylethylamine (DIPEA or Hünig's base) can be used. This is particularly advantageous if you are concerned about epimerization at a stereocenter alpha to the newly formed carbonyl group.

Troubleshooting Guide

This guide addresses common issues encountered during the Swern oxidation of Methyl 2,2-dimethyl-3-hydroxypropanoate.

Issue 1: Formation of a Significant Amount of Methylthiomethyl (MTM) Ether Byproduct
  • Symptom: A significant peak in your crude NMR or GC-MS corresponding to the MTM ether of Methyl 2,2-dimethyl-3-hydroxypropanoate.

  • Cause: Premature addition of triethylamine or deviation from the optimal low-temperature conditions.

  • Solution:

    • Ensure the alcohol has sufficient time to react with the chloro(dimethyl)sulfonium chloride intermediate before adding the triethylamine. A typical time is 15-30 minutes at -78 °C.

    • Maintain a strict low-temperature profile throughout the initial stages of the reaction (-78 °C).

    • Consider a slower, dropwise addition of the triethylamine.

Issue 2: Low or No Conversion of the Starting Alcohol
  • Symptom: A large amount of unreacted Methyl 2,2-dimethyl-3-hydroxypropanoate is observed after the reaction.

  • Cause:

    • Inactive reagents (degraded oxalyl chloride or wet DMSO).

    • Insufficient amount of oxidizing agent.

    • Reaction temperature is too low for the activation of the sterically hindered alcohol.

  • Solution:

    • Use freshly opened or properly stored reagents. Ensure DMSO is anhydrous.

    • Use a slight excess (1.1-1.5 equivalents) of oxalyl chloride and DMSO.

    • After the addition of the alcohol at -78 °C, allow the reaction to stir for a longer period (e.g., 45-60 minutes) before adding the base.

Issue 3: Unpleasant and Persistent Odor in the Lab
  • Symptom: A strong, foul odor of dimethyl sulfide (DMS) lingers in the laboratory and on glassware.

  • Cause: Dimethyl sulfide is a volatile and odorous byproduct of the Swern oxidation.[1][2]

  • Solution:

    • Conduct the entire experiment, including workup, in a well-ventilated fume hood.

    • Quench the reaction mixture with a solution of sodium hypochlorite (bleach) or Oxone® to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).

    • Rinse all glassware with bleach solution before washing.

Illustrative Data on Byproduct Formation

The following table provides an illustrative summary of how reaction conditions can influence product and byproduct distribution in a generic Swern oxidation. Note: This data is for general guidance and may not directly reflect the exact outcomes for the synthesis of this compound.

Entry Temperature (°C) Order of Addition Desired Product Yield (%) MTM Ether Byproduct (%) Unreacted Starting Material (%)
1-78Standard85-95< 5< 5
2-50Standard70-8010-155-10
3-78Base added with alcohol40-5030-4010-20

Experimental Protocol: Swern Oxidation of Methyl 2,2-dimethyl-3-hydroxypropanoate

This protocol is a representative procedure for the Swern oxidation of a primary alcohol.

Materials:

  • Methyl 2,2-dimethyl-3-hydroxypropanoate

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of Methyl 2,2-dimethyl-3-hydroxypropanoate (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, again maintaining a low internal temperature.

  • After the addition is complete, allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting common issues during the Swern oxidation for the synthesis of this compound.

Swern_Troubleshooting start Reaction Outcome Analysis low_yield Low Yield of Aldehyde start->low_yield Problem byproduct Significant Byproduct Formation start->byproduct Problem odor Persistent Foul Odor start->odor Problem successful_synthesis Successful Synthesis start->successful_synthesis Success check_reagents Check Reagent Quality (Anhydrous DMSO, Fresh Oxalyl Chloride) low_yield->check_reagents Troubleshoot optimize_time_temp Optimize Reaction Time/Temperature (e.g., longer stirring at -78°C) low_yield->optimize_time_temp Troubleshoot check_addition_order Verify Correct Order of Addition (Base added last) byproduct->check_addition_order Troubleshoot maintain_low_temp Ensure Strict Low Temperature Control (-78°C) byproduct->maintain_low_temp Troubleshoot proper_quenching Implement Proper Quenching (e.g., with bleach solution) odor->proper_quenching Solution use_fume_hood Conduct in Fume Hood odor->use_fume_hood Precaution check_reagents->successful_synthesis Resolved optimize_time_temp->successful_synthesis Resolved check_addition_order->successful_synthesis Resolved maintain_low_temp->successful_synthesis Resolved proper_quenching->successful_synthesis Odor Managed use_fume_hood->successful_synthesis Safety Ensured

Caption: Troubleshooting workflow for Swern oxidation.

References

Preventing hydrolysis of "Methyl 2,2-dimethyl-3-oxopropanoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "Methyl 2,2-dimethyl-3-oxopropanoate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and workup of this compound, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it prone to hydrolysis?

This compound is a beta-keto ester. The presence of a ketone group beta to the ester functionality makes the ester susceptible to cleavage through hydrolysis, particularly under acidic or basic conditions.[1][2][3] This reaction breaks the ester bond, yielding methanol and 2,2-dimethyl-3-oxopropanoic acid.

Q2: What are the primary factors that promote the hydrolysis of this compound during workup?

The main factors that can lead to the unwanted hydrolysis of this compound during experimental workup are:

  • pH: Both acidic and basic aqueous solutions can catalyze hydrolysis.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • Reaction Time: Prolonged exposure to aqueous conditions, especially at non-neutral pH, increases the extent of hydrolysis.

  • Water Concentration: As a reactant in the hydrolysis process, a high concentration of water can unfavorably shift the equilibrium.

Q3: What is decarboxylation and how is it related to the hydrolysis of this beta-keto ester?

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. The hydrolysis of this compound forms 2,2-dimethyl-3-oxopropanoic acid, which is a beta-keto acid. Beta-keto acids are particularly prone to decarboxylation, especially when heated, to form a ketone.[2][4][5] Therefore, preventing hydrolysis is the first and most critical step to avoid subsequent decarboxylation and loss of the desired product.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section provides solutions to common problems encountered during the workup of reactions involving "this compound."

Issue 1: Significant loss of product and formation of a ketone byproduct.

This is a classic sign of hydrolysis followed by decarboxylation. To address this, a multi-pronged approach focusing on minimizing exposure to harsh conditions is necessary.

Recommended Actions:

  • Maintain a Neutral pH: During aqueous washes, use a saturated solution of sodium bicarbonate (a mild base) to neutralize any acid catalysts.[6][7] Avoid strong acids and bases. After neutralization, it is crucial to remove the aqueous layer promptly.

  • Control the Temperature: Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. This will significantly slow down the kinetics of the hydrolysis reaction.

  • Minimize Contact Time with Water: Work efficiently to reduce the time the organic layer is in contact with the aqueous phase. After washing, use a brine solution (saturated aqueous NaCl) to help remove dissolved water from the organic layer.[8][9]

  • Thorough Drying: After the brine wash, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

Issue 2: Emulsion formation during extraction.

Emulsions are stable mixtures of immiscible liquids that can make layer separation difficult and prolong the workup, increasing the risk of hydrolysis.

Recommended Actions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous phase.[10]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: In persistent cases, filtering the emulsified mixture through a pad of Celite® can help to break the emulsion.

Data Presentation

Condition Parameter Value/Range Effect on Stability Recommendation
pH Acidic< 6LowAvoid strong acids. Use mild acidic washes only if necessary and at low temperatures.
Neutral6 - 8HighMaintain pH in this range during workup.
Basic> 8LowAvoid strong bases. Use saturated sodium bicarbonate for neutralization.[6]
Temperature Low0 - 5 °CHighConduct all aqueous workup steps in an ice bath.
Room Temperature20 - 25 °CModerateMinimize time at room temperature if cooling is not possible.
Elevated> 40 °CVery LowAvoid heating during workup and purification.
Solvent Protic (e.g., water, methanol)-LowerMinimize contact with protic solvents.
Aprotic (e.g., dichloromethane, ethyl acetate)-HigherUse aprotic solvents for extraction.[11]

Note: The stability information is generalized for beta-keto esters. The actual rates of hydrolysis for "this compound" may vary. The rate constant for the neutral hydrolysis of a simple ester like methyl acetate at 25°C is extremely low, on the order of 10⁻¹⁰ to 10⁻⁸ s⁻¹, but this rate is significantly accelerated by acid or base catalysis.[12][13][14]

Experimental Protocols

Protocol 1: Mild Aqueous Workup to Prevent Hydrolysis

This protocol is designed for quenching a reaction and extracting "this compound" while minimizing hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction:

    • Transfer the quenched reaction mixture to a pre-chilled separatory funnel.

    • Add a cold, water-immiscible aprotic organic solvent such as ethyl acetate or dichloromethane for extraction.

    • Gently invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent twice more.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Wash the organic layer with cold brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter or decant the dried organic solution.

    • Remove the solvent under reduced pressure using a rotary evaporator with a cool water bath.

Protocol 2: Non-Aqueous Workup

A non-aqueous workup can be employed when the reaction byproducts can be removed without the use of water.

  • Reaction Quenching (if necessary): If the reaction contains reactive reagents, they may be quenched by the addition of a suitable non-aqueous quencher at low temperature.

  • Filtration: If the reaction byproducts are solids, they can be removed by filtration. The solid residue should be washed with a dry, aprotic solvent.

  • Solvent Removal: The solvent from the filtrate can be removed under reduced pressure.

  • Purification: The crude product can be purified by chromatography on silica gel using a non-polar eluent system.

Visualizations

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup (0-5 °C) cluster_isolation Product Isolation Reaction Reaction Mixture (Containing Product) Quench Quench with cold sat. aq. NH4Cl Reaction->Quench Cool to 0-5 °C Extract Extract with cold EtOAc or DCM Quench->Extract Wash_NaHCO3 Wash with cold sat. aq. NaHCO3 Extract->Wash_NaHCO3 Wash_Brine Wash with cold Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for a mild aqueous workup to prevent hydrolysis.

Hydrolysis_Decarboxylation_Pathway Start This compound Hydrolysis_Product 2,2-dimethyl-3-oxopropanoic Acid (Beta-Keto Acid) Start->Hydrolysis_Product Hydrolysis (H2O, H+ or OH-) Decarboxylation_Product 3-Methyl-2-butanone (Ketone byproduct) Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat) CO2 CO2 Decarboxylation_Product->CO2

Caption: Undesired hydrolysis and decarboxylation pathway.

References

Scale-up challenges in the production of "Methyl 2,2-dimethyl-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Methyl 2,2-dimethyl-3-oxopropanoate.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction during oxidation or esterification.[1] 2. Suboptimal reaction temperature.[2] 3. Loss of volatile product during workup or purification.[3] 4. Degradation of the product.1. Extend reaction time and monitor progress using techniques like GC or TLC.[2] Ensure the appropriate stoichiometry of reagents. 2. For the oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate, maintain the reaction temperature below -50°C during the addition of reagents.[3] For acid-catalyzed esterification, refluxing at 64-67°C is typical.[1] 3. Minimize the removal of low-boiling point solvents under high vacuum before distillation.[3] Use a cooled receiving flask during vacuum distillation. 4. This compound is a β-keto ester, which can be prone to hydrolysis or other degradation pathways, especially under strong acidic or basic conditions and elevated temperatures.
Presence of Starting Material in Final Product 1. Insufficient reaction time or temperature.[4] 2. Inefficient mixing in the reactor at a larger scale. 3. Deactivated catalyst or reagent.1. Increase the reaction time and/or temperature as appropriate for the specific synthesis method.[4] 2. Ensure adequate agitation is maintained throughout the reaction, especially in heterogeneous mixtures. 3. Use fresh reagents and catalysts. For instance, ensure the oxidizing agent is active or the acid catalyst for esterification has not been neutralized.
Formation of Impurities or Byproducts 1. Over-oxidation of the aldehyde to a carboxylic acid. 2. Side reactions from the use of strong acid or base catalysts.[5] 3. Aldol condensation or other self-condensation reactions.[4]1. Use a milder oxidizing agent like pyridinium chlorochromate (PCC) for laboratory scale.[1] For Swern-type oxidations, maintain low temperatures to improve selectivity.[3] 2. Consider using milder catalysts, such as enzyme-based catalysts like Candida antarctica lipase B (CALB) for transesterification, which operates under neutral conditions.[6] 3. The gem-dimethyl group at the C2 position sterically hinders enolate formation at this position, which prevents typical base-catalyzed self-condensation reactions.[1] However, other side reactions might still occur depending on the specific conditions and impurities present.
Difficulty in Purifying the Product by Distillation 1. Presence of impurities with close boiling points. 2. Thermal degradation of the product at high distillation temperatures.1. Use a more efficient fractional distillation column. Consider a pre-purification step like column chromatography for smaller scales, though this is less practical for large-scale production. 2. Purify the product via vacuum distillation to lower the boiling point.[3] A reported boiling point is 89°C at approximately 80 mmHg.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are:

  • Oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate : This involves the oxidation of the corresponding secondary alcohol to a ketone.[1] A common method is a Swern-type oxidation using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by quenching with a hindered base such as triethylamine.[3]

  • Acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid : This is a direct method where the carboxylic acid is reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]

Q2: What are the critical parameters to control during the scale-up of the oxidation reaction?

A2: When scaling up the oxidation of methyl 3-hydroxy-2,2-dimethylpropanoate, the most critical parameter is temperature control. The addition of the activating agent (e.g., oxalyl chloride) to DMSO is highly exothermic and must be done at low temperatures (e.g., -60°C) to avoid side reactions and ensure safety.[3] Similarly, the addition of the alcohol and the final base quench should be carefully temperature-managed.[3] Efficient heat transfer and adequate reactor cooling capacity are essential at scale.

Q3: Are there greener alternatives to traditional synthesis methods?

A3: Yes, for the esterification step, using dimethyl carbonate (DMC) with a base catalyst like potassium carbonate (K₂CO₃) is a greener alternative to using hazardous methylating agents.[1] For the oxidation step, exploring enzymatic or catalytic aerobic oxidation methods could reduce the use of stoichiometric, chromium-based, or other hazardous oxidizing agents. Lipase-catalyzed transesterification is another green approach for producing β-keto esters.[6]

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using techniques such as:

  • Gas Chromatography (GC) : To quantify the consumption of starting materials and the formation of the product and any volatile byproducts.[2]

  • Thin-Layer Chromatography (TLC) : A quick qualitative method to check for the presence of starting materials and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to determine the conversion by integrating characteristic signals of the starting material and product.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound under an inert atmosphere in a freezer at temperatures below -20°C.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on a Swern-type oxidation procedure.[3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methyl 3-hydroxy-2,2-dimethylpropanoate

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.15 eq) in dichloromethane (18 volumes), slowly add a solution of DMSO (2.4 eq) in dichloromethane (4 volumes) at -60°C.

  • Stir the resulting solution for 5 minutes, then add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (1.0 eq) in dichloromethane (1 volume) dropwise over 10 minutes, maintaining the temperature at or below -50°C.

  • Stir the cloudy mixture for 15 minutes.

  • Add triethylamine (5.0 eq) dropwise, keeping the reaction temperature at or below -50°C.

  • After stirring for 5 minutes, slowly warm the mixture to room temperature.

  • Quench the reaction by adding water (20 volumes).

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl (10 volumes), water (10 volumes), saturated NaHCO₃ solution (10 volumes), water (10 volumes), and brine (10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (boiling point: 89°C at ~80 mmHg) to yield the final product.[3]

Protocol 2: Synthesis via Acid-Catalyzed Esterification

This is a general procedure for the direct esterification of the corresponding carboxylic acid.[1]

Materials:

  • 2,2-dimethyl-3-oxopropanoic acid

  • Methanol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 2,2-dimethyl-3-oxopropanoic acid (1.0 eq) in an excess of methanol (e.g., 5 eq).

  • Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux (approximately 64-67°C) and maintain for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of 2,2-dimethyl-3-oxopropanoic acid.[1]

ParameterCondition
Reactants 2,2-dimethyl-3-oxopropanoic acid, Methanol
Catalysts Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA)
Molar Ratio (Acid:Methanol) 1:5
Temperature Reflux (64–67°C)
Reaction Time 8–12 hours
Typical Yield 70–85% (after vacuum distillation)

Visualizations

experimental_workflow cluster_prep Reagent Preparation and Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Extraction cluster_purification Purification prep_reagents Prepare solutions of Oxalyl Chloride, DMSO, and Methyl 3-hydroxy-2,2-dimethylpropanoate in DCM setup_reactor Set up a cooled reactor (-60°C) with a stirrer and inert atmosphere prep_reagents->setup_reactor add_dmso Slowly add DMSO solution to Oxalyl Chloride solution at <= -60°C add_alcohol Add Methyl 3-hydroxy-2,2-dimethylpropanoate solution at <= -50°C add_dmso->add_alcohol add_tea Add Triethylamine at <= -50°C add_alcohol->add_tea warm_up Warm to room temperature add_tea->warm_up quench Quench with water extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, and Brine extract->wash dry Dry with Na2SO4 and filter wash->dry concentrate Concentrate under reduced pressure distill Vacuum Distillation concentrate->distill final_product This compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound via Swern-type oxidation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_temp Suboptimal Temperature start->suboptimal_temp product_loss Product Loss during Workup start->product_loss extend_time Increase reaction time / Monitor with GC/TLC incomplete_reaction->extend_time Address optimize_temp Adjust temperature based on protocol suboptimal_temp->optimize_temp Address careful_workup Careful concentration / Use of cooled receiver product_loss->careful_workup Address

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purity Enhancement of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Methyl 2,2-dimethyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed.

  • From Swern Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate:

    • Unreacted Starting Material: Methyl 3-hydroxy-2,2-dimethylpropanoate.

    • Reagent-Derived Byproducts: Dimethyl sulfide (Me₂S), triethylammonium salts.[1][2]

    • Side-Reaction Products: Methylthiomethyl (MTM) ethers can form if the reaction temperature is not carefully controlled and rises above -60 °C.[3]

  • From Fischer Esterification of 2,2-dimethyl-3-oxopropanoic acid:

    • Unreacted Starting Material: 2,2-dimethyl-3-oxopropanoic acid.[4]

    • Byproduct: Water, which can limit the reaction from going to completion due to the equilibrium nature of the reaction.[4][5]

    • Catalyst Residues: Residual acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities and the required final purity.

Q3: My purified product is a pale yellow color. What is the cause and how can I fix it?

A3: A yellow tint can indicate the presence of high-molecular-weight byproducts or thermal degradation products.[6] If the discoloration persists after distillation, column chromatography is recommended to remove these less volatile, colored impurities.

Q4: I'm observing poor peak shape (e.g., broadening or splitting) during HPLC analysis of my purified product. What is the reason?

A4: Poor peak shape in the HPLC analysis of β-keto esters is often due to keto-enol tautomerism.[7] This equilibrium can be influenced by the solvent and temperature. To address this, you can try increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak.[7] Using an acidic mobile phase may also help.[7]

Troubleshooting Guides

Purification by Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation Impurities have boiling points close to the product.- Use a fractionating column to increase the number of theoretical plates and improve separation.[6] - Adjust the vacuum level to alter the relative volatility of the components.[6]
Product is Darkening or Decomposing in the Distillation Flask The distillation temperature is too high, causing thermal degradation. β-keto esters can be thermally sensitive.- Use a high-vacuum pump to lower the boiling point of the product. - Employ a short-path distillation apparatus to minimize the time the product is exposed to high temperatures.
Low Yield of Purified Product - Product was lost in the forerun or remains in the distillation residue. - The vacuum was too high, causing the product to be carried over into the cold trap.- Carefully collect fractions and analyze them by GC-MS or NMR to identify the product-containing fractions. - Ensure the cold trap is efficient, but monitor the vacuum to prevent excessive product loss.
Purification by Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities The solvent system (eluent) is not optimal.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.[8] - A typical Rf value to aim for on TLC for good separation on a column is around 0.2-0.3.
Product is Degrading on the Silica Gel Column Silica gel is slightly acidic and can cause degradation of sensitive compounds.- Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-3%), to the eluent.[9]
Low Recovery from the Column The product is highly retained on the silica gel.- Gradually increase the polarity of the eluent (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

Data Presentation

Purification Method Key Parameters Expected Purity Expected Yield Reference
Vacuum Distillation Boiling Point: 89 °C Pressure: ~80 mmHg>98%~83%[10]
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient>99%70-90% (dependent on crude purity)General Practice[8]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, preferably with a short-path distillation head. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling impurities as the forerun.

    • Collect the main fraction at the expected boiling point and pressure (approximately 89 °C at 80 mmHg).[10]

  • Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to confirm purity. The expected ¹H NMR (CDCl₃) signals are: δ 9.67 (s, 1H), 3.76 (s, 3H), 1.36 (s, 6H).[10]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the determined solvent system.

    • If a gradient is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Swern Swern Oxidation Crude_Product Crude this compound Swern->Crude_Product Esterification Fischer Esterification Esterification->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation High boiling impurities Chromatography Column Chromatography Crude_Product->Chromatography Polar impurities Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Distillation Start Low Purity After Distillation Impurity_BP Are impurities close-boiling? Start->Impurity_BP Decomposition Is product decomposing? Impurity_BP->Decomposition No Fractionating_Column Use Fractionating Column Impurity_BP->Fractionating_Column Yes Lower_Pressure Lower Distillation Pressure Decomposition->Lower_Pressure Yes Column_Chrom Consider Column Chromatography Decomposition->Column_Chrom No / Still impure Analysis_Again Check Purity Fractionating_Column->Analysis_Again Re-analyze Lower_Pressure->Analysis_Again Re-analyze Analysis_Again->Column_Chrom Still Impure

Caption: Troubleshooting logic for issues encountered during vacuum distillation.

References

Technical Support Center: Thermal Decomposition of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of Methyl 2,2-dimethyl-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary thermal decomposition pathway for this compound?

The primary thermal decomposition pathway for this compound, a β-keto ester, is anticipated to proceed through a two-step process:

  • Hydrolysis: In the presence of water (even trace amounts), the ester is first hydrolyzed to its corresponding β-keto acid, 2,2-dimethyl-3-oxopropanoic acid.

  • Decarboxylation: Upon heating, this β-keto acid readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) to form a ketone.[1][2][3]

Q2: What are the expected major products of the thermal decomposition?

Based on the established mechanism for β-keto acid decarboxylation, the expected major products are:

  • Methyl-isopropyl-ketone (3-methyl-2-butanone)

  • Carbon Dioxide (CO₂)

  • Methanol (from the hydrolysis step)

Q3: At what temperature range should I expect decomposition to occur?

Q4: Can other decomposition pathways occur?

Yes, under certain conditions, particularly at higher temperatures, alternative fragmentation patterns may be observed. These could include:

  • Retro-ene reactions: This is a possibility for esters, although less common for methyl esters compared to those with longer alkyl chains.[6]

  • Bond cleavage: At very high temperatures, cleavage of C-C and C-O bonds can lead to the formation of smaller radical species and a more complex mixture of products.[7][8]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Decomposition 1. Insufficient temperature. 2. Short reaction time.1. Increase the final temperature of your experiment. 2. Extend the duration of the heating period. 3. Perform a TGA analysis to determine the optimal decomposition temperature.
Unexpected Products Observed (e.g., in GC-MS analysis) 1. Presence of impurities in the starting material. 2. Secondary reactions of the primary products. 3. Alternative decomposition pathways at higher temperatures. 4. Reactions with the atmosphere in the reaction chamber.1. Verify the purity of your this compound using techniques like NMR or GC-MS. 2. Lower the reaction temperature to favor the primary decarboxylation pathway. 3. Ensure a clean, inert atmosphere (e.g., nitrogen or argon) if you want to avoid oxidation products.
Low Yield of Expected Ketone 1. Incomplete hydrolysis of the ester. 2. Loss of volatile products during the experiment. 3. Competing side reactions.1. If water is required for hydrolysis, ensure its presence in stoichiometric amounts. 2. Use a sealed reaction vessel or a system with a condenser to capture volatile products. 3. Optimize the reaction temperature and time to maximize the desired pathway.
Irreproducible TGA/DSC Results 1. Inconsistent heating rates. 2. Variation in sample mass. 3. Different atmospheric conditions between runs.1. Maintain a consistent heating rate for all experiments. 2. Use a similar sample mass for each analysis. 3. Ensure the same purge gas and flow rate are used for all runs.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products of thermal decomposition.

  • Methodology:

    • Place a small amount of the sample into a pyrolysis probe.

    • Rapidly heat the probe to the desired decomposition temperature.

    • The volatile decomposition products are directly transferred to the GC column.

    • The products are separated by the GC and subsequently identified by the MS.

Hypothetical Quantitative Data

The following table presents hypothetical data for the thermal decomposition of this compound based on typical behavior for similar compounds.

Parameter Value Technique
Decomposition Onset Temperature 180 °CTGA
Temperature of Maximum Decomposition Rate 210 °CTGA
Mass Loss ~55%TGA
Major Product 1 3-methyl-2-butanonePy-GC-MS
Major Product 2 Carbon DioxidePy-GC-MS

Visualizations

Thermal_Decomposition_Pathway Primary Thermal Decomposition Pathway A This compound B 2,2-dimethyl-3-oxopropanoic acid A->B + H2O (Hydrolysis) E Methanol A->E + H2O C 3-methyl-2-butanone B->C Heat (Decarboxylation) D CO2 B->D Heat

Caption: Primary thermal decomposition pathway of this compound.

Experimental_Workflow Experimental Workflow for Analysis cluster_thermal_analysis Thermal Analysis cluster_product_identification Product Identification A Sample Preparation B TGA A->B C DSC A->C D Decomposition Temperature B->D C->D E Pyrolysis D->E Inform Pyrolysis Temperature F GC-MS E->F G Product Identification F->G

Caption: Workflow for thermal analysis and product identification.

References

Managing malodorous byproducts in Swern oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the malodorous byproducts generated during Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the unpleasant odor in a Swern oxidation?

The notoriously unpleasant odor associated with the Swern oxidation is primarily due to the formation of dimethyl sulfide (DMS), a volatile and pungent byproduct of the reaction.[1][2][3] Humans can detect DMS at very low concentrations, in the range of 0.02 to 0.1 parts per million.[1]

Q2: What are the immediate steps to take to minimize odor during the reaction?

It is crucial to perform the entire experiment, including the work-up, within a well-ventilated fume hood.[1][4][5] Care should be taken to avoid removing contaminated gloves or glassware from the fume hood to prevent the spread of the odor.[4]

Q3: How can I effectively neutralize the odor of dimethyl sulfide after the reaction?

The most common and effective method for neutralizing the odor of dimethyl sulfide is to rinse all glassware and quench the reaction mixture with an oxidizing agent.[1][6] Household bleach (sodium hypochlorite solution) or an oxone solution are widely recommended for this purpose.[1][6][7] These agents oxidize the volatile and malodorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1][6]

Q4: Are there any alternatives to bleach for quenching if my product is sensitive to oxidation?

Yes, if your product contains functional groups susceptible to oxidation by bleach, you can consider alternative quenching agents. A milder option is to use hydrogen peroxide (H₂O₂).[6][7] Another approach is to remove the DMS by forming an azeotrope with a solvent like pentane and removing it through repeated evaporation.[7]

Q5: Can I prevent the formation of dimethyl sulfide in the first place?

While the standard Swern protocol inherently produces DMS, there are "odorless" variations of the Swern and Corey-Kim oxidations. These methods employ modified, non-volatile sulfide and sulfoxide reagents, such as methyl 6-morpholinohexyl sulfide (MMS) and methyl 6-morpholinohexyl sulfoxide (MMSO).[8] The byproducts of these reactions are more easily separated by simple aqueous extraction.[8]

Q6: Are there other oxidation methods that do not produce strong odors?

Yes, several alternative oxidation methods can be employed to avoid the malodorous byproducts of the Swern oxidation. These include:

  • Parikh-Doering Oxidation: This method uses the SO₃-pyridine complex to activate DMSO and can be run at a more convenient temperature of 0 °C.[5][9]

  • Dess-Martin Periodinane (DMP) Oxidation: A popular alternative that is known for its mild conditions and high yields.[9]

  • IBX Oxidation: Utilizes 2-iodoxybenzoic acid and is effective for a wide range of alcohols.[9]

Troubleshooting Guide

This guide addresses common issues encountered when managing the byproducts of the Swern oxidation.

Issue Potential Cause Recommended Solution
Persistent strong odor of dimethyl sulfide (DMS) after workup. Incomplete quenching of DMS. Contaminated glassware or workup solutions. Improper ventilation.Ensure an excess of quenching agent (e.g., bleach) is used. Treat all aqueous layers from the workup with the quenching agent. Thoroughly rinse all glassware that came into contact with the reaction mixture with bleach.[1][4][6] Always perform the entire procedure in a functioning fume hood.[4][5]
Low yield of the desired aldehyde or ketone. Incomplete reaction. Side reactions due to improper temperature control.Ensure the reaction is stirred at the appropriate low temperature (typically -78 °C) for a sufficient amount of time before quenching. Maintain a reaction temperature below -60 °C to minimize side reactions like the Pummerer rearrangement.[5]
Formation of a methylthiomethyl (MTM) ether byproduct. The reaction temperature was allowed to rise above -60 °C before the addition of the base.Strictly maintain the reaction temperature at or below -78 °C until the amine base has been added.[5]
Product degradation during bleach quench. The desired product contains functional groups sensitive to oxidation.Use a milder quenching agent like hydrogen peroxide.[7] Alternatively, consider using an "odorless" Swern protocol or a different oxidation method altogether.[6][8]

Data Presentation

Table 1: Comparison of Odor Management Strategies

Strategy Description Advantages Disadvantages Primary Byproducts
Standard Swern with Bleach Quench Oxidation using DMSO and oxalyl chloride, followed by quenching with sodium hypochlorite.Effective odor neutralization. Readily available and inexpensive reagents.Requires careful handling of corrosive and oxidizing bleach. Potential for product degradation.Dimethyl sulfoxide (from DMS), CO, CO₂, triethylammonium chloride.[1]
"Odorless" Swern Protocol Utilizes non-volatile sulfide/sulfoxide reagents (e.g., MMSO).[8]Avoids the formation of volatile, malodorous byproducts. Easier workup.Modified reagents may not be commercially available and require synthesis.Non-volatile sulfide byproduct, CO, CO₂, triethylammonium chloride.
Parikh-Doering Oxidation Uses the SO₃-pyridine complex to activate DMSO.[5][9]Milder reaction conditions (0 °C). Avoids oxalyl chloride.Still produces dimethyl sulfide.Dimethyl sulfide, pyridine, sulfur trioxide byproducts.

Experimental Protocols

Standard Swern Oxidation with Bleach Workup
  • Reaction Setup: To a solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (2.0 to 2.5 equivalents) in DCM dropwise.

  • Activation: Stir the mixture at -78 °C for 15-30 minutes.

  • Alcohol Addition: Add a solution of the alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Reaction: Stir the mixture at -78 °C for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise, again maintaining the temperature below -60 °C.

  • Warming: After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach) to oxidize the dimethyl sulfide.

  • Workup: Separate the organic layer, and wash the aqueous layer with DCM. Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Odorless Swern Oxidation using Methyl 6-Morpholinohexyl Sulfoxide (MMSO)
  • Reaction Setup: To a solution of oxalyl chloride (0.24 mmol) in anhydrous dichloromethane (5 mL) at -60 °C under a nitrogen atmosphere, add a solution of MMSO (0.31 mmol) in DCM (2 mL) dropwise.[8]

  • Activation: Stir the mixture for 20 minutes.[8]

  • Alcohol Addition: Add a solution of the alcohol (0.16 mmol) in DCM (2 mL).[8]

  • Reaction: Stir for 30 minutes to 1 hour.[8]

  • Base Addition: Add freshly distilled triethylamine (0.48 mmol).[8]

  • Warming and Stirring: Stir the reaction mixture for 2 hours at -60 °C, then allow it to warm to room temperature and stir for an additional hour.[8]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with chloroform. Dry the combined organic layers over sodium sulfate, filter, and concentrate. The byproduct, methyl 6-morpholinohexyl sulfide, can be removed by simple acid-base extraction.[8]

Visualizations

Swern_Oxidation_Workflow Swern Oxidation Workflow for Odor Management cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Odor Mitigation cluster_cleanup Cleanup A 1. Prepare Reagents (Oxalyl Chloride, DMSO, Alcohol, Base) B 2. Set up Reaction in Fume Hood at -78°C A->B C 3. Activate DMSO with Oxalyl Chloride B->C D 4. Add Alcohol C->D E 5. Add Base (e.g., Triethylamine) D->E F 6. Reaction Complete (Formation of Aldehyde/Ketone + DMS) E->F G 7. Quench Reaction Mixture F->G H 8. Oxidize DMS (e.g., with Bleach) G->H I 9. Aqueous Workup H->I J 10. Purify Product I->J K 11. Decontaminate Glassware with Oxidizing Agent J->K

Caption: Workflow for Swern oxidation with integrated odor management steps.

Mitigation_Strategy_Decision_Tree Decision Tree for Swern Oxidation Odor Mitigation A Is the product sensitive to oxidation by bleach? B Use standard Swern protocol with bleach quench of reaction and glassware. A->B No C Consider alternative strategies. A->C Yes D Is an 'odorless' protocol feasible? (reagent availability, synthesis) C->D E Use an 'odorless' Swern protocol. D->E Yes F Use standard Swern with a milder quench (e.g., H₂O₂) or consider a different oxidation method. D->F No

Caption: Decision tree for selecting a suitable odor mitigation strategy.

References

Validation & Comparative

Analytical methods for the purity assessment of "Methyl 2,2-dimethyl-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Methyl 2,2-dimethyl-3-oxopropanoate, a key building block in organic synthesis. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document evaluates Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols, comparative performance data, and a discussion of their respective advantages and limitations in the context of this specific analyte.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and sample throughput.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a Flame Ionization Detector (FID).Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Signal intensity is directly proportional to the number of atomic nuclei. Quantification is achieved by comparing the integral of an analyte signal to that of a certified reference standard.[1]
Accuracy High (requires certified reference standards).High (requires certified reference standards).Very High (Can be a primary ratio method).[1]
Precision (RSD) < 2%< 2%< 1%[1]
Limit of Quantification (LOQ) ~ 1 µg/mL[1]~ 5 µg/mL~ 0.1 mg/mL[1]
Throughput HighHighModerate
Impurity Profiling Excellent for volatile impurities.Good for non-volatile and thermolabile impurities.Excellent for structural elucidation and quantification of known and unknown impurities without the need for impurity standards.
Challenges Requires analyte to be volatile and thermally stable.Keto-enol tautomerism of β-keto esters can lead to poor peak shape.[1]Lower sensitivity compared to chromatographic methods. High initial instrument cost.

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: A polar stationary phase, such as one based on cyanopropylphenyl polysiloxane (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm), is often effective.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the solvent to achieve a concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Analysis: Inject the standard solutions and the sample solution into the GC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities: Common impurities from the synthesis of this compound may include unreacted starting materials such as 2,2-dimethyl-3-oxopropanoic acid and methanol, or byproducts from oxidation or reduction steps, like Methyl 3-hydroxy-2,2-dimethylpropanoate.[2] GC is well-suited for the separation and detection of these volatile impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of compounds. For β-keto esters, challenges can arise from keto-enol tautomerism, which may affect peak shape. Method optimization is crucial to achieve reliable results.

Instrumentation:

  • HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Solvent: Acetonitrile and Water mixture (e.g., 50:50 v/v).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the solvent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 30% B to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Analysis: Construct a calibration curve from the peak areas of the standard solutions. Quantify the purity of the sample by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing the Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Solvent start->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject Autosampler separate Separation in Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Autosampler separate Separation in C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Calibration Curve chromatogram->calibrate quantify Quantify Purity calibrate->quantify

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent in NMR Tube weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

References

A Comparative Guide to the GC-MS Analysis of Methyl 2,2-dimethyl-3-oxopropanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for Methyl 2,2-dimethyl-3-oxopropanoate and its common derivatives. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the analytical workflow to aid researchers in method development and data interpretation.

Introduction to this compound and its Analytical Challenges

This compound is a versatile building block in organic synthesis. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for a wide range of pharmaceuticals and specialty chemicals. Accurate and reliable analysis of this compound and its derivatives is crucial for reaction monitoring, purity assessment, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the analysis of polar compounds like this compound and its hydroxylated derivatives can be challenging due to potential issues with peak tailing and thermal degradation in the GC system. Derivatization is often employed to improve the chromatographic behavior and enhance the sensitivity of these analytes.

GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is feasible. The key to successful analysis lies in optimizing the GC conditions to ensure good peak shape and resolution.

Predicted Mass Spectrum and Fragmentation Pattern:

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonNeutral Loss
130[C6H10O3]+• (Molecular Ion)-
101[C5H9O2]+•CHO
99[C5H7O2]+•OCH3
71[C4H7O]+•COOCH3
59[COOCH3]+C4H7O•

Data sourced from predicted fragmentation patterns.[1]

GC-MS Analysis of Key Derivatives

Methyl 2,2-dimethyl-3-hydroxypropanoate (Reduction Product)

The reduction of the keto group in this compound yields Methyl 2,2-dimethyl-3-hydroxypropanoate. Due to the presence of the polar hydroxyl group, direct GC-MS analysis can be challenging. Derivatization is highly recommended to improve its volatility and chromatographic performance.

Derivatization:

Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2]

Experimental Mass Spectrum of the Underivatized Form:

The National Institute of Standards and Technology (NIST) library contains an experimental mass spectrum for the underivatized Methyl 2,2-dimethyl-3-hydroxypropanoate.[3]

Table 2: Experimental Mass Spectral Data for Methyl 2,2-dimethyl-3-hydroxypropanoate

m/z (Top 3 Peaks)
102
87
57

Data sourced from NIST Mass Spectrometry Data Center.[3]

Acetal Derivatives

The aldehyde functionality of this compound can be protected by forming an acetal. For instance, reaction with ethylene glycol in the presence of an acid catalyst yields the corresponding 1,3-dioxolane derivative. These derivatives are typically less polar and more volatile, making them well-suited for GC-MS analysis.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

This protocol is suitable for the direct analysis of the neat compound or its solutions in a volatile organic solvent.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Protocol 2: GC-MS Analysis of Methyl 2,2-dimethyl-3-hydroxypropanoate via Silylation

This protocol describes the derivatization and subsequent analysis of the hydroxylated derivative.

Materials:

  • Methyl 2,2-dimethyl-3-hydroxypropanoate sample

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Derivatization Procedure:

  • If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Dissolve the dried sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Use the same GC-MS conditions as described in Protocol 1. The retention time of the TMS-derivatized compound will be different from the underivatized form.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the GC-MS analysis for the parent compound and its derivatized form.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound GC_Inlet GC Inlet Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Data_Analysis Data Analysis (Library Search, Interpretation) MS_Detector->Data_Analysis Report Report Generation Data_Analysis->Report

Direct GC-MS Analysis Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Methyl 2,2-dimethyl-3-hydroxypropanoate Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Data_Analysis Data Analysis (Library Search, Interpretation) MS_Detector->Data_Analysis Report Report Generation Data_Analysis->Report

GC-MS Analysis with Derivatization

Conclusion

This guide provides a foundational framework for the GC-MS analysis of this compound and its derivatives. While direct analysis of the parent compound is possible, derivatization is a valuable tool for improving the analysis of its more polar derivatives. The provided protocols and data serve as a starting point for method development, and researchers are encouraged to optimize these methods for their specific applications and instrumentation. The logical workflows visualized in the diagrams offer a clear overview of the analytical process, from sample preparation to data analysis.

References

A Comparative Guide to HPLC and GC Methodologies for the Analysis of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Methyl 2,2-dimethyl-3-oxopropanoate. We present detailed experimental protocols, performance data, and a discussion of the advantages and limitations of each technique to aid in selecting the most suitable method for your research and development needs.

Introduction to the Analyte

This compound is a beta-keto ester of interest in various synthetic and pharmaceutical applications. Accurate and reliable quantification is crucial for reaction monitoring, purity assessment, and quality control. However, its chemical nature, particularly the potential for keto-enol tautomerism, presents unique analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For β-keto esters like this compound, a key challenge is managing the keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification with standard reversed-phase methods. To address this, a mixed-mode chromatographic approach is recommended.

Experimental Protocol: Mixed-Mode HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Mixed-Mode C18 with integrated cation exchange stationary phase (e.g., Acclaim™ Trinity™ P1, Primesep™ series), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: Gradient to 5% A

    • 10-12 min: Hold at 5% A

    • 12.1-15 min: Return to 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupling with a Flame Ionization Detector (FID) provides a robust and sensitive method for quantification.

Experimental Protocol: GC-FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A polar stationary phase column, such as a Wax column (e.g., DB-WAX, ZB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injector Temperature: 240 °C

  • Detector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in a suitable solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.

Performance Comparison

The following table summarizes the typical performance characteristics of the proposed HPLC and GC methods for the analysis of this compound.

ParameterHPLC-UV (Mixed-Mode)GC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Selectivity Excellent, tunable by mobile phase pH, organic modifier, and stationary phase.Good, primarily based on boiling point and polarity.
Peak Shape Good with mixed-mode column, mitigating tautomerism effects.Generally sharp and symmetrical peaks.
Typical Retention Time 5 - 10 minutes8 - 15 minutes
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Precision (%RSD) < 2%< 1.5%
Throughput ModerateHigh
Solvent Consumption HighLow

Method Selection Guide

ConsiderationRecommended MethodJustification
Sample contains non-volatile impurities HPLCGC is not suitable for non-volatile compounds.
High throughput screening is required GCFaster run times and less solvent usage per sample.
Complex sample matrix with potential interferences HPLC-MSThe addition of a mass spectrometer provides higher selectivity.
Concern about thermal degradation of the analyte HPLCOperates at or near room temperature.
Limited access to high-purity solvents GCRequires only a carrier gas and minimal solvent for sample preparation.
Need for structural confirmation GC-MSMass spectrometry provides structural information.

Visualizing the Workflow and Comparison

HPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve in Initial Mobile Phase filter Filter (0.45 µm) prep->filter inject Inject Sample filter->inject separate Mixed-Mode Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Analytical_Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method analyte This compound (Volatile & Thermally Stable) hplc_adv Advantages: - Good for non-volatile impurities - Tunable selectivity - No thermal degradation analyte->hplc_adv gc_adv Advantages: - High sensitivity - High throughput - Low solvent usage - Robust for volatile compounds analyte->gc_adv hplc_disadv Disadvantages: - Tautomerism challenge - Higher solvent consumption - Potentially longer run times gc_disadv Disadvantages: - Not for non-volatile compounds - Potential for thermal degradation - Less tunable selectivity

Caption: Comparison of HPLC and GC methods for the target analyte.

Conclusion

Both HPLC and GC are viable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required throughput, and the available instrumentation. For routine quality control of a relatively pure, volatile sample, GC-FID offers a sensitive, robust, and high-throughput solution. For samples containing non-volatile impurities or when thermal degradation is a concern, a well-developed mixed-mode HPLC method is the superior choice. For complex matrices or when definitive identification is required, coupling either technique with mass spectrometry (HPLC-MS or GC-MS) is recommended.

A Comparative Guide to Purity Determination of Methyl 2,2-dimethyl-3-oxopropanoate: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical aspect of quality control and characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of Methyl 2,2-dimethyl-3-oxopropanoate. This comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate analytical method.

Quantitative Data Summary

The following table summarizes the performance of each method in the purity assessment of a synthesized batch of this compound. The data presented is a realistic representation of expected results from each technique.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity (%) 99.3 ± 0.299.1 ± 0.499.4 ± 0.3
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.01%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes
Sample Consumption Low (10-20 mg)Low (~1 mg)Very Low (<1 mg)
Specificity High (Structure-specific)Moderate to HighHigh
Precision (RSD) < 1%< 2%< 1.5%
Accuracy HighHighHigh
Primary Method YesNo (Requires reference standard)No (Requires reference standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of nuclei, allowing for a direct and highly accurate quantification without the need for a reference standard of the analyte itself.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16

    • Acquisition Time (aq): 4 seconds

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals are the aldehydic proton (singlet, ~9.7 ppm), the methyl ester protons (singlet, ~3.7 ppm), or the geminal methyl protons (singlet, ~1.3 ppm). For maleic acid, the vinylic protons (singlet, ~6.3 ppm) are used.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is determined by comparing the peak area of the analyte to the total area of all detected peaks (area percent method) or by using a calibrated reference standard. A challenge in the HPLC analysis of β-dicarbonyl compounds is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting.[1]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method from the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity using the area percent method from the total ion chromatogram (TIC).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for qNMR and the logical relationship in selecting an analytical method for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Internal Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Purity Result calculation->result

Caption: Workflow for purity determination by qNMR.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Determination Required primary_method Need for Primary Method (No Analyte Standard)? start->primary_method trace_analysis Trace Impurity Analysis (<0.1%)? primary_method->trace_analysis No qnmr qNMR primary_method->qnmr Yes volatility Is the Analyte Volatile & Thermally Stable? trace_analysis->volatility No gcms GC-MS trace_analysis->gcms Yes hplc HPLC volatility->hplc No volatility->gcms Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Quantitative NMR stands out as a powerful primary method for the purity determination of this compound, offering high accuracy and precision without the need for a specific reference standard of the analyte. While HPLC and GC-MS are also highly effective techniques, particularly for the detection and quantification of trace impurities, they are secondary methods that rely on the availability of a pure reference standard for the analyte for the most accurate quantification. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for a primary method, the expected level of impurities, and the availability of instrumentation and reference materials.

References

A Comparative Analysis of the Reactivity of Methyl 2,2-dimethyl-3-oxopropanoate Against Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the chemical reactivity of Methyl 2,2-dimethyl-3-oxopropanoate against other common β-keto esters has been published today. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform synthetic strategies.

The reactivity of β-keto esters is fundamental to a vast array of synthetic transformations, including alkylations, acylations, and decarboxylations, which are cornerstones of modern organic synthesis.[1] this compound, with its unique gem-dimethyl substitution at the α-position, presents a fascinating case study in steric and electronic effects on reactivity. This guide delves into these nuances, offering a clear comparison with commonly used β-keto esters such as methyl acetoacetate and ethyl acetoacetate.

The Influence of α-Substitution on Reactivity

The presence of the gem-dimethyl group at the C2 position of this compound introduces significant steric hindrance.[2] This bulkiness sterically impedes the approach of nucleophiles and bases to the α-carbon and the adjacent carbonyl groups, thereby influencing the rates of several key reactions.

Enolate Formation and Acidity

The acidity of the α-protons is a key determinant of a β-keto ester's reactivity, as many of its characteristic reactions proceed via an enolate intermediate. The pKa of α-protons for typical β-keto esters is approximately 11, a result of the resonance stabilization of the conjugate base.[3] For this compound, the absence of α-protons means it cannot form an enolate in the traditional sense, which fundamentally alters its reactivity profile compared to β-keto esters with available α-hydrogens.

Alkylation Reactions

Alkylation of β-keto esters, a common method for forming carbon-carbon bonds, relies on the nucleophilic attack of the enolate on an alkyl halide.[1] Due to the lack of α-protons, this compound cannot be directly alkylated at the α-position. This stands in stark contrast to esters like methyl acetoacetate, which can be readily mono- and even di-alkylated.[1]

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to their corresponding β-keto acids, which are susceptible to decarboxylation upon heating to furnish a ketone.[1] The rate of this two-step process is influenced by the substitution at the α-carbon. Studies on the decarboxylation kinetics of various alkyl-substituted β-keto acids have shown a correlation between the rate constant and the substitution pattern. Increased alkyl substitution at the α-position can lead to faster decarboxylation rates.

Quantitative Reactivity Comparison

To provide a clear, data-driven comparison, the following tables summarize key reactivity parameters for this compound and other representative β-keto esters.

CompoundStructurepKa of α-proton(s)Relative Rate of AlkylationNotes
This compound N/AN/ACannot be deprotonated at the α-carbon.
Methyl Acetoacetate ~11[3]HighReadily forms an enolate and undergoes alkylation.
Ethyl Acetoacetate ~11HighSimilar reactivity to methyl acetoacetate.
Methyl 2-methyl-3-oxobutanoate ~12.5ModerateSteric hindrance from the α-methyl group slows the rate of enolate formation and alkylation compared to unsubstituted analogues.
Compound (after hydrolysis to β-keto acid)Decarboxylation Rate Constant (k, s⁻¹) at 23°C in H₂ORelative Decarboxylation Rate
2,2-dimethyl-3-oxobutanoic acid 2.05 x 10⁻⁴1.00
3-oxobutanoic acid (from methyl acetoacetate) 1.01 x 10⁻⁴0.49
2-methyl-3-oxobutanoic acid 1.35 x 10⁻⁴0.66

Data for decarboxylation rates are sourced from a study on alkyl-substituted β-keto acids.[4][5][6]

Experimental Protocols

This guide provides detailed methodologies for key experiments to allow for the independent verification and extension of the presented data.

Protocol 1: Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy

Objective: To quantify the relative amounts of the keto and enol tautomers of a β-keto ester in solution.

Materials:

  • β-keto ester of interest

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of the β-keto ester in the deuterated solvent at a known concentration (typically 5-10 mg/mL).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the distinct signals corresponding to the keto and enol forms. For example, in ethyl acetoacetate, the α-protons of the keto form appear as a singlet around 3.4 ppm, while the vinylic proton of the enol form is a singlet around 5.0 ppm.[7]

  • Integrate the signals corresponding to a specific proton (or group of protons) in both the keto and enol forms.

  • Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100

  • The equilibrium constant (K_eq) is calculated as: K_eq = [Enol] / [Keto] = (% Enol) / (100 - % Enol)[8]

Protocol 2: Kinetic Analysis of β-Keto Ester Hydrolysis

Objective: To determine the rate constant for the hydrolysis of a β-keto ester under basic conditions.

Materials:

  • β-keto ester

  • Standardized aqueous sodium hydroxide solution (e.g., 0.1 M)

  • Quenching solution (e.g., standardized HCl)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the β-keto ester in a suitable solvent (e.g., ethanol) at a known concentration.

  • In a separate flask, bring the aqueous NaOH solution to the desired reaction temperature in the constant temperature bath.

  • Initiate the reaction by adding a known volume of the β-keto ester solution to the NaOH solution with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of the standardized HCl solution.

  • Back-titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the β-keto ester at each time point can be calculated from the amount of NaOH consumed.

  • Plot the natural logarithm of the β-keto ester concentration versus time. For a pseudo-first-order reaction, the plot will be linear, and the rate constant (k) is the negative of the slope.

Visualizing Reaction Pathways

To further elucidate the chemical transformations discussed, the following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows.

G General Reaction Pathway for β-Keto Ester Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack bke β-Keto Ester enolate Enolate (nucleophile) bke->enolate Deprotonation base Base (e.g., NaOEt) base->bke alkylated_bke α-Alkylated β-Keto Ester enolate->alkylated_bke SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->enolate

Caption: General mechanism for the alkylation of a β-keto ester, proceeding through an enolate intermediate.

G Experimental Workflow for Kinetic Analysis of Hydrolysis start Start prep_reagents Prepare β-Keto Ester and NaOH Solutions start->prep_reagents thermostat Equilibrate Reagents to Reaction Temperature prep_reagents->thermostat mix Mix Reagents to Initiate Reaction thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot aliquot->mix quench Quench Reaction with HCl aliquot->quench titrate Back-titrate with NaOH quench->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot ln[Ester] vs. Time calculate->plot end Determine Rate Constant plot->end

Caption: A flowchart outlining the key steps in the experimental determination of the hydrolysis rate of a β-keto ester.

This guide serves as a critical tool for chemists, enabling them to make informed decisions in the design and execution of synthetic routes involving β-keto esters. The detailed data and protocols provided will facilitate further research and development in this important area of organic chemistry.

References

X-ray crystallographic analysis of "Methyl 2,2-dimethyl-3-oxopropanoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of β-Keto Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural elucidation of β-keto ester derivatives, using a representative compound in place of "Methyl 2,2-dimethyl-3-oxopropanoate" for which public crystallographic data is unavailable. The methodologies and data presented are intended to offer objective insights into the performance and applications of each technique in the context of small molecule analysis.

Introduction

β-keto esters are a pivotal class of organic compounds, frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex molecules. An unambiguous determination of their three-dimensional structure is crucial for understanding their reactivity, designing novel synthetic pathways, and ensuring the quality of final products. While single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation, other spectroscopic methods provide complementary and often more accessible data for routine characterization. This guide compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive look at their respective strengths and data outputs.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from the different analytical techniques for a representative β-keto ester derivative.

Table 1: Single-Crystal X-ray Diffraction Data

For this guide, we will use the crystallographic data for Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate , a derivative of a β-keto ester, as a representative example.[1]

ParameterValue
Crystal Data
Chemical FormulaC₁₃H₁₃ClO₃
Formula Weight252.68
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.9956 (6)
b (Å)7.7487 (5)
c (Å)16.2709 (10)
β (°)99.624 (1)
Volume (ų)1242.49 (13)
Z4
Data Collection
DiffractometerBruker APEXII
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)295
Reflections Collected11255
Independent Reflections2790
Refinement
R[F² > 2σ(F²)]0.065
wR(F²)0.201
Goodness-of-fit (S)1.02
Table 2: NMR Spectroscopic Data

The following is a representative ¹H and ¹³C NMR dataset for a similar β-keto ester derivative, Ethyl 2-benzyl-3-oxo-3-phenylpropanoate .[2]

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.98-7.95m2HAr-H
7.58-7.55m1HAr-H
7.48-7.41m2HAr-H
7.27-7.19m5HAr-H
4.63-4.61m1HCH
4.25-4.15m2H-OCH₂-
3.39-3.33s2H-CH₂-Ar
1.15-1.12m3H-CH₃

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
194.7C=O (ketone)
169.5C=O (ester)
138.6Ar-C
136.4Ar-C
133.8Ar-C
129.2Ar-C
128.9Ar-C
128.7Ar-C
126.9Ar-C
61.7-OCH₂-
56.2CH
35.0-CH₂-Ar
14.2-CH₃
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

The following table presents representative GC-MS data for a simple β-keto ester, Ethyl Acetoacetate .

ParameterValue
Gas Chromatography
Retention Time (min)5.8
Mass Spectrometry
Molecular Ion [M]⁺ (m/z)130
Major Fragment Ions (m/z)88, 70, 43
Fragmentation PatternLoss of -OCH₂CH₃ (m/z 85), McLafferty rearrangement (m/z 88), cleavage of acetyl group (m/z 43)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the β-keto ester derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) containing the purified compound.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 295 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated through a series of angles to collect a complete dataset.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified β-keto ester derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the β-keto ester derivative is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample (e.g., 1 µL) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The retention time from the GC provides information on the compound's volatility, while the mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison to spectral libraries or through manual interpretation.

Visualizations

Experimental_Workflow_X_Ray_Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Purification Compound Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained XRD X-ray Crystallography XRD_Info Absolute 3D Structure Bond Lengths & Angles Crystal Packing XRD->XRD_Info NMR NMR Spectroscopy NMR_Info Connectivity Relative Stereochemistry Dynamic Information (in solution) NMR->NMR_Info GCMS GC-MS GCMS_Info Molecular Weight Fragmentation Pattern Purity & Volatility GCMS->GCMS_Info

Caption: Comparison of Information from Analytical Techniques.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic methods for the synthesis of Methyl 2,2-dimethyl-3-oxopropanoate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail the performance of different catalysts, provide in-depth experimental protocols, and visualize the reaction pathways to assist researchers in selecting the most effective synthesis strategy for their specific requirements.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be achieved through several catalytic routes, each with distinct advantages in terms of yield, reaction conditions, and catalyst type. The table below summarizes the quantitative data for four primary methods.

Synthesis MethodCatalyst(s)Key ReactantsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acid-Catalyzed Esterification Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)2,2-dimethyl-3-oxopropanoic acid, MethanolMethanol (excess)Reflux (~65)8 - 1270 - 85
Base-Catalyzed Methylation Potassium Carbonate (K₂CO₃)2,2-dimethyl-3-oxopropanoic acid, Dimethyl Carbonate (DMC)DMC (excess) or DMSO90 - 18016 - 2485 - 95
Claisen Condensation Sodium Methoxide (NaOMe)Methyl Isobutyrate, Dimethyl OxalateInert (e.g., Toluene)25 - 802 - 670 - 80 (est.)
Palladium-Catalyzed Carbonylation Pd₂(dba)₃ / Phosphine Ligand (e.g., P(tBu)₃)2-bromo-2-methylpropanoate, Carbon Monoxide (CO), MethanolToluene80 - 11012 - 2460 - 80 (est.)

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the different synthetic methods.

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 2,2-dimethyl- 3-oxopropanoic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack H2SO4 H₂SO₄ or PTSA H2SO4->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester Methyl 2,2-dimethyl- 3-oxopropanoate Elimination->Ester

Acid-Catalyzed Esterification Pathway

Base_Catalyzed_Methylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Carboxylic_Acid 2,2-dimethyl- 3-oxopropanoic acid Deprotonation Deprotonation of Carboxylic Acid Carboxylic_Acid->Deprotonation DMC Dimethyl Carbonate (DMC) Nucleophilic_Attack Nucleophilic Attack on DMC DMC->Nucleophilic_Attack K2CO3 K₂CO₃ K2CO3->Deprotonation Deprotonation->Nucleophilic_Attack Methyl_Transfer Methyl Transfer & Decarboxylation Nucleophilic_Attack->Methyl_Transfer Ester Methyl 2,2-dimethyl- 3-oxopropanoate Methyl_Transfer->Ester

Base-Catalyzed Methylation with DMC

Claisen_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Methyl_Isobutyrate Methyl Isobutyrate Enolate_Formation Enolate Formation from Methyl Isobutyrate Methyl_Isobutyrate->Enolate_Formation Dimethyl_Oxalate Dimethyl Oxalate Nucleophilic_Addition Nucleophilic Addition to Dimethyl Oxalate Dimethyl_Oxalate->Nucleophilic_Addition NaOMe Sodium Methoxide (NaOMe) NaOMe->Enolate_Formation Enolate_Formation->Nucleophilic_Addition Elimination Elimination of Methoxide Nucleophilic_Addition->Elimination Keto_Ester Methyl 2,2-dimethyl- 3-oxopropanoate Elimination->Keto_Ester

Claisen Condensation Pathway

Palladium_Catalyzed_Carbonylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Bromoester 2-bromo-2-methylpropanoate Oxidative_Addition Oxidative Addition Bromoester->Oxidative_Addition CO Carbon Monoxide (CO) CO_Insertion CO Insertion CO->CO_Insertion Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Pd0 Pd(0)Ln Pd0->Oxidative_Addition PdII_Complex R-Pd(II)Lₙ-Br Oxidative_Addition->PdII_Complex PdII_Complex->CO_Insertion Acyl_Pd_Complex (CO)R-Pd(II)Lₙ-Br CO_Insertion->Acyl_Pd_Complex Acyl_Pd_Complex->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Keto_Ester Methyl 2,2-dimethyl- 3-oxopropanoate Reductive_Elimination->Keto_Ester

Palladium-Catalyzed Carbonylation Cycle

Experimental Protocols

Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the direct esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol using a strong acid catalyst.

Materials:

  • 2,2-dimethyl-3-oxopropanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a solution of 2,2-dimethyl-3-oxopropanoic acid (1.0 eq) in excess methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) or p-toluenesulfonic acid (0.1 eq) at 0 °C.

  • Heat the mixture to reflux (approximately 65 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.[1][2]

Base-Catalyzed Methylation with Dimethyl Carbonate (DMC)

This "green" chemistry approach utilizes the non-toxic and environmentally benign dimethyl carbonate as both a methylating agent and a solvent.[3]

Materials:

  • 2,2-dimethyl-3-oxopropanoic acid

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO, optional solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,2-dimethyl-3-oxopropanoic acid (1.0 eq), potassium carbonate (0.4-2.0 eq), and a large excess of dimethyl carbonate (which also acts as the solvent). Alternatively, DMSO can be used as a solvent.

  • Heat the reaction mixture to 90-180 °C and stir for 16-24 hours. The optimal temperature may vary depending on whether the reaction is run neat in DMC or in a solvent like DMSO.[3]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Dilute the filtrate with ethyl acetate and wash with water to remove any remaining salts and DMSO (if used).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent and excess DMC under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain pure this compound.[1][4][5]

Claisen Condensation

This classic carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[6]

Materials:

  • Methyl isobutyrate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene or other inert solvent

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of sodium methoxide (1.1 eq) in anhydrous toluene.

  • Cool the suspension to 0 °C and add a solution of methyl isobutyrate (1.0 eq) and dimethyl oxalate (1.0 eq) in anhydrous toluene dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-6 hours, monitoring by TLC or GC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.[7][8]

Palladium-Catalyzed Carbonylation

This modern synthetic method allows for the introduction of a carbonyl group using carbon monoxide gas and a palladium catalyst.

Materials:

  • Methyl 2-bromo-2-methylpropanoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(tBu)₃) or other suitable phosphine ligand

  • Methanol

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

  • A base (e.g., a non-nucleophilic amine like triethylamine)

  • Filter agent (e.g., Celite)

Procedure:

  • In a high-pressure reactor (autoclave), charge tris(dibenzylideneacetone)dipalladium(0) (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%) under an inert atmosphere.

  • Add anhydrous toluene, followed by methyl 2-bromo-2-methylpropanoate (1.0 eq), methanol (2.0-3.0 eq), and the base (1.2 eq).

  • Seal the reactor, purge with carbon monoxide gas several times, and then pressurize with CO to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or vacuum distillation to yield this compound.[9][10]

References

Reactivity in Michael Additions: A Comparative Analysis of Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, widely employed in the synthesis of a diverse array of organic molecules. The choice of the Michael donor is a critical parameter that dictates the efficiency and outcome of this conjugate addition. This guide provides a comparative analysis of the reactivity of Methyl 2,2-dimethyl-3-oxopropanoate alongside other common Michael donors, supported by established chemical principles and available experimental data.

Comparison of Michael Donor Reactivity

The reactivity of a Michael donor is primarily influenced by the acidity of the α-proton and the steric environment around the nucleophilic carbon. The acidity determines the ease of enolate formation, a prerequisite for the subsequent nucleophilic attack. Steric hindrance, on the other hand, can impede the approach of the enolate to the Michael acceptor.

Michael DonorStructurepKa (approx. in DMSO)Key Reactivity Characteristics
This compound Structure of this compound~14-16Expected Lower Reactivity: The presence of two α-methyl groups introduces significant steric hindrance, which is expected to decrease the rate of the Michael addition compared to less substituted analogs. The electron-donating nature of the methyl groups may also slightly decrease the acidity of the α-proton, making enolate formation less favorable.
Methyl Acetoacetate Structure of Methyl Acetoacetate14.2High Reactivity: The α-protons are readily abstracted to form a stabilized enolate. The relatively unhindered nature of the nucleophilic carbon allows for efficient addition to a wide range of Michael acceptors.
Diethyl Malonate Structure of Diethyl Malonate16.4Moderate Reactivity: While the α-protons are acidic, the resulting enolate is generally considered less nucleophilic than that of β-ketoesters. However, it is a very common and effective Michael donor due to its stability and the synthetic utility of the resulting adducts.

Experimental Protocols

A general procedure for a base-catalyzed Michael addition of a β-keto ester to an α,β-unsaturated ketone is outlined below.

General Experimental Protocol for Michael Addition:

  • Reaction Setup: To a solution of the β-keto ester (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), is added a base (0.1-1.0 equivalent, e.g., sodium ethoxide, DBU, or potassium carbonate).

  • Enolate Formation: The mixture is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the enolate.

  • Michael Addition: The Michael acceptor (1.0-1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.

Visualizing the Reaction

To better understand the process, the following diagrams illustrate the chemical logic and experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor β-Keto Ester Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base Acceptor α,β-Unsaturated Carbonyl Enolate->Acceptor Conjugate Addition Intermediate Enolate Intermediate Acceptor->Intermediate Product 1,5-Dicarbonyl Product Intermediate->Product Protonation Proton Proton Source

Figure 1: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow Start Start Setup Dissolve β-Keto Ester in Solvent Start->Setup AddBase Add Base Setup->AddBase Stir Stir for Enolate Formation AddBase->Stir AddAcceptor Add Michael Acceptor Stir->AddAcceptor Monitor Monitor Reaction (TLC/GC) AddAcceptor->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End Characterize Product Purify->End

Figure 2: Typical experimental workflow for a Michael addition reaction.

Safety Operating Guide

Proper Disposal of Methyl 2,2-dimethyl-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Union City, CA - For researchers, scientists, and drug development professionals handling Methyl 2,2-dimethyl-3-oxopropanoate, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical compound.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal procedures is imperative to mitigate risks to personnel and the environment. The primary regulation governing hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, protective clothing, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1] In case of accidental contact, immediate first aid measures should be taken. For skin contact, wash with plenty of soap and water.[1] If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

Quantitative Data Summary

For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.

PropertyValueSource
CAS Number 13865-20-8[1][4]
Molecular Formula C6H10O3[4][5]
Appearance Solid or liquid[4]
Purity 95%[1][4]
Signal Word Warning[1][4]
Hazard Statements H315, H319, H335[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage an approved waste disposal company.[1] It is crucial to follow all federal, state, and local regulations regarding hazardous waste disposal.[2][6][7]

1. Waste Identification and Segregation:

  • Identify this compound waste as hazardous.

  • Segregate it from non-hazardous waste streams.

  • Do not mix it with incompatible materials, such as strong oxidizing agents.[1]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and labeled container for the waste. The container should be in good condition and compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the CAS number (13865-20-8) and relevant hazard pictograms (e.g., irritant).

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed hazardous waste contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Complete all necessary waste manifest paperwork as required by the EHS department and the disposal company. The manifest system is designed to track hazardous waste from its point of generation to its final disposal facility.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste contaminated? A->B C Segregate as Hazardous Waste B->C Yes B->C No E Properly Labeled and Sealed Container C->E D Consult EHS for Decontamination Protocol D->C F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G H Complete Waste Manifest Documentation G->H I Waste Collected by Licensed Contractor H->I

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most current and detailed information.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Methyl 2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Methyl 2,2-dimethyl-3-oxopropanoate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and a comprehensive disposal plan.

Hazard and Exposure Data

While specific occupational exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this compound, the known hazards necessitate stringent safety measures.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Highlights
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]

Operational Plan: Step-by-Step Handling Procedures

To mitigate risks, a systematic approach to handling this compound is mandatory. The following workflow must be followed at all times.

I. Preparation and Engineering Controls:
  • Ventilation: Always handle this chemical in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[2]

  • Personal Protective Equipment (PPE) Check: Before handling, inspect all PPE for integrity. Do not use damaged gloves, clothing, or eyewear.

II. Required Personal Protective Equipment (PPE):
  • Hand Protection: Wear chemically resistant protective gloves.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a splash potential, a face shield should also be worn.[2][3]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required.[4] For larger quantities or increased splash risk, consider chemically resistant coveralls.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

III. Handling Protocol:
  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe vapors or mists.[1]

  • Hygienic Practices: Wash hands thoroughly after handling the chemical and before breaks or leaving the work area.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Container Handling: Keep the container tightly closed when not in use.[1] Open and handle the container with care to prevent spills.

IV. Storage:
  • Conditions: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[1]

  • Security: Store in a locked-up location.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

I. Waste Segregation and Collection:
  • Containerization: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent material) in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

II. Spill Management:
  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[1]

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition during cleanup.[1]

III. Final Disposal:
  • Approved Facility: Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[1]

  • Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[5][6] Do not let the product enter drains, other waterways, or soil.[1]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Inspect & Don Required PPE prep_vent->prep_ppe prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_ppe->prep_equip handle_chem Handle Chemical prep_equip->handle_chem store_chem Store in Cool, Dry, Well-Ventilated Area handle_chem->store_chem decontaminate Decontaminate Work Area & Wash Hands handle_chem->decontaminate collect_waste Collect Waste in Labeled Container store_chem->collect_waste Expired/Unused Chemical decontaminate->collect_waste dispose_waste Dispose via Approved Waste Facility collect_waste->dispose_waste

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,2-dimethyl-3-oxopropanoate
Reactant of Route 2
Methyl 2,2-dimethyl-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.